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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 8-Oxabicyclo[3.2.1]octan-6-amine: A Comprehensive Technical Guide

Executive Summary & Pharmacological Rationale In modern drug discovery, the strategic replacement of specific structural motifs with bioisosteres is a fundamental technique for optimizing pharmacokinetics, reducing toxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In modern drug discovery, the strategic replacement of specific structural motifs with bioisosteres is a fundamental technique for optimizing pharmacokinetics, reducing toxicity, and tuning receptor selectivity. The 8-oxabicyclo[3.2.1]octane core serves as a highly effective, non-nitrogenous bioisostere for the classic tropane (8-azabicyclo[3.2.1]octane) alkaloid scaffold[1].

By replacing the highly basic tertiary amine at the 8-position with an ether oxygen, medicinal chemists can eliminate liabilities associated with quaternary salt formation and non-specific binding driven by physiological protonation[2]. Furthermore, functionalizing this core at the 6-position to yield 8-oxabicyclo[3.2.1]octan-6-amine provides a versatile vector for library generation, particularly in the development of selective monoamine transporter (DAT/SERT) inhibitors and CNS-active therapeutics[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing a field-proven, self-validating methodology for the synthesis, stereochemical control, and rigorous characterization of 8-oxabicyclo[3.2.1]octan-6-amine.

G Tropane Tropane Alkaloids (8-Azabicyclo[3.2.1]octane) Oxa 8-Oxabicyclo[3.2.1]octane Core Tropane->Oxa Bioisosteric Replacement (N-CH3 to O) Prop1 Reduced Basicity (No protonation at physiological pH) Oxa->Prop1 Prop2 Altered Lipophilicity (Improved BBB penetration) Oxa->Prop2 Prop3 Modulated Transporter Binding (DAT/SERT Selectivity) Oxa->Prop3

Caption: Bioisosteric rationale for transitioning from tropane to the 8-oxabicyclo[3.2.1]octane core.

Retrosynthetic Logic and Mechanistic Pathways

The assembly of the bridged bicyclic 8-oxabicyclo[3.2.1]octane system is sterically demanding. Traditional linear syntheses often suffer from poor atom economy and low diastereoselectivity. Therefore, cycloaddition strategies are the industry standard.

The [4+3] Cycloaddition Strategy

The most robust and scalable approach to the unfunctionalized core is the [4+3] cycloaddition of an oxyallyl cation with a furan derivative[4]. The causality behind this choice lies in its convergent nature: it rapidly constructs the seven-membered ring and the oxygen bridge in a single step, yielding 8-oxabicyclo[3.2.1]oct-6-en-3-one[5]. The built-in C6-C7 olefin serves as the perfect synthetic handle for introducing the 6-amine.

The [5+2] Cycloaddition Strategy

Alternatively, for highly functionalized or asymmetric targets, the [5+2] cycloaddition of oxidopyrylium ylides with alkenes is utilized[6]. Recent advancements employ a dual-catalyst system (achiral thiourea and chiral primary aminothiourea) to achieve highly enantioselective intermolecular [5+2] cycloadditions, directly yielding chiral 8-oxabicyclo[3.2.1]octane derivatives[7].

Retrosynthesis Target 8-Oxabicyclo[3.2.1] octan-6-amine Intermediate1 8-Oxabicyclo[3.2.1] octan-6-ol Target->Intermediate1 Staudinger Reduction Intermediate2 8-Oxabicyclo[3.2.1] oct-6-ene Intermediate1->Intermediate2 Hydroboration Oxidation Precursors Furan + Oxyallyl Cation Intermediate2->Precursors [4+3] Cycloaddition

Caption: Retrosynthetic pathway for 8-oxabicyclo[3.2.1]octan-6-amine via [4+3] cycloaddition.

Step-by-Step Experimental Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes orthogonal analytical checkpoints. If a checkpoint fails, the reaction must be remediated before proceeding, preventing the costly propagation of impurities.

Phase 1: Core Assembly via [4+3] Cycloaddition

Objective: Synthesize 8-oxabicyclo[3.2.1]oct-6-en-3-one.

  • Reagent Preparation: Dissolve 1,1,3,3-tetrabromoacetone (1.0 equiv) and furan (10.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere[4].

  • Oxyallyl Cation Generation: Cool the mixture to -78 °C. Slowly add diethylzinc (1.5 equiv, 1.0 M in hexanes) dropwise. Causality: Diethylzinc acts as a mild reducing agent to generate the reactive oxyallyl cation intermediate without over-reducing the furan ring[5].

  • Cycloaddition: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Debromination: The intermediate dibromo-cycloadduct is treated directly with a Zn/Cu couple in saturated NH₄Cl/MeOH to yield the debrominated 8-oxabicyclo[3.2.1]oct-6-en-3-one[5].

  • Self-Validation Checkpoint: Perform crude IR spectroscopy. The appearance of a sharp ketone carbonyl stretch at ~1715 cm⁻¹ and the absence of C-Br isotopic clusters in LC-MS confirm successful core assembly.

Phase 2: Stereoselective C6-Amination

Objective: Convert the C6-C7 olefin into the 6-amine via a hydroboration-oxidation/Mitsunobu sequence.

  • Ketone Protection/Reduction: To prevent interference, the C3 ketone is reduced to the alcohol using NaBH₄ in methanol[5], or protected as a ketal.

  • Hydroboration-Oxidation: Dissolve the intermediate in anhydrous THF at 0 °C. Add BH₃·THF (1.2 equiv). Stir for 3 hours. Carefully quench with 3M NaOH and 30% H₂O₂, then warm to room temperature.

    • Stereochemical Causality: The bulky oxygen bridge dictates that borane attacks from the less hindered exo face, exclusively yielding the exo-8-oxabicyclo[3.2.1]octan-6-ol.

  • Mitsunobu Azidation: To invert the stereocenter to the desired endo-configuration, dissolve the exo-alcohol in THF with triphenylphosphine (PPh₃) and diphenylphosphoryl azide (DPPA). Cool to 0 °C and add diethyl azodicarboxylate (DEAD) dropwise.

  • Staudinger Reduction: Isolate the endo-azide, dissolve in THF/H₂O (9:1), and add PPh₃ (1.5 equiv). Stir at room temperature for 12 hours.

    • Causality: The Staudinger reduction is highly chemoselective, reducing the azide to the primary amine without risking reductive cleavage of the bicyclic ether bridge.

  • Self-Validation Checkpoint: Ninhydrin stain on TLC should show a bright purple spot (primary amine). LC-MS must show the [M+H]⁺ peak for the target mass.

Workflow Step1 1. [4+3] Cycloaddition (Oxyallyl + Furan) Step2 2. Debromination (Zn/Cu Couple) Step1->Step2 Step3 3. Hydroboration (BH3-THF / H2O2) Step2->Step3 Step4 4. Mitsunobu Azidation (DPPA, DEAD, PPh3) Step3->Step4 Step5 5. Staudinger Reduction (PPh3, H2O) Step4->Step5

Caption: Experimental workflow for the synthesis of 8-oxabicyclo[3.2.1]octan-6-amine.

Analytical Characterization & Validation

Rigorous characterization is required to confirm the stereochemistry of the 8-oxabicyclo[3.2.1]octane system. Configurational assignments in the 8-oxa series rely heavily on diagnostic ¹H-NMR chemical shifts and coupling constants ( J )[2].

  • Bridgehead Protons (H1, H5): Due to the deshielding effect of the adjacent bridge ether oxygen, these protons appear significantly downfield compared to their carbocyclic analogs. Expect multiplets between δ 4.65 – 5.05 ppm [3].

  • C6-Amine Proton (H6): The stereochemistry at C6 is determined by the multiplicity of the H6 proton. An endo-amine places the H6 proton in the exo position, resulting in a distinct doublet of doublets (dd) around δ 3.40 ppm due to strong coupling with the adjacent bridgehead proton and the geminal C7 protons. Conversely, an exo-amine (with an endo H6 proton) typically appears further upfield (~δ 3.10 ppm ) with smaller coupling constants.

Quantitative Data Summaries

Table 1: Comparison of Cycloaddition Strategies for the 8-Oxabicyclo[3.2.1]octane Core
StrategyReactantsCatalyst / ReagentTypical YieldStereocontrolScalability
[4+3] Cycloaddition Furan + PolybromoketoneDiethylzinc / Zn-Cu65 - 75%Racemic (Diastereoselective)High (Multi-gram)
[5+2] Cycloaddition Pyrylium Ylide + AlkeneChiral Aminothiourea70 - 90%Highly Enantioselective (>90% ee)Moderate
Achmatowicz Cascade Furfuryl Alcohol + NucleophileQuinine / Pd-catalyst50 - 90%RegiodivergentModerate

Data synthesized from literature evaluating the efficiency of oxabicyclic core generation[5][7][8].

Table 2: Diagnostic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants ( J , Hz)
H1 (Bridgehead) 4.97 - 5.01Doublet (d)~ 5.0
H5 (Bridgehead) 4.65 - 4.68Multiplet (m)N/A
H6 (exo-proton) 3.35 - 3.45Doublet of doublets (dd)~ 8.5, 4.0
H6 (endo-proton) 3.05 - 3.15Multiplet (m)~ 4.5

Note: Chemical shifts of diagnostic skeletal protons are in agreement with established 8-oxa-[3.2.1]octane systems[3].

References

  • Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular[5+2] Pyrylium Cycloadditions Source: National Institutes of Health (NIH) / PMC URL:[Link][7]

  • 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1][2]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • New 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives with Plant Growth Regulatory Activity Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][5]

  • Reagent-Controlled Regiodivergent Annulations of Achmatowicz Products with Vinylogous Nucleophiles Source: Organic Letters (ACS Publications) URL:[Link][8]

  • Synthesis of 2α-Benzyloxy-8-oxabicyclo[3.2.1]oct-6-en-3-one by [4 + 3] Cycloaddition Source: Organic Syntheses URL:[Link][4]

  • Triethylamine Enables Catalytic Generation of Oxidopyrylium Ylides for [5+2] Cycloadditions with Alkenes Source: NII (National Institute of Informatics) URL:[Link][6]

Sources

Exploratory

A Technical Guide to the Stereoselective Synthesis of 8-Oxabicyclo[3.2.1]octan-6-amine Scaffolds

Executive Summary: The 8-oxabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, prized for its conformationally rigid, three-dimensional structure that allows for precise spatial orientation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 8-oxabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, prized for its conformationally rigid, three-dimensional structure that allows for precise spatial orientation of substituents.[1][2] The introduction of an amine functionality at the C6 position creates a versatile building block, 8-oxabicyclo[3.2.1]octan-6-amine, with significant potential in drug discovery. However, the synthesis of this molecule is complicated by profound stereochemical challenges. Controlling the relative stereochemistry of the amine (exo vs. endo) and the absolute stereochemistry of the entire chiral scaffold is paramount. This guide provides an in-depth analysis of the core synthetic strategies employed to navigate these challenges, focusing on the mechanistic principles that govern stereochemical outcomes. We will explore key cycloaddition strategies for constructing the bicyclic core, methods for introducing the amine group with high diastereoselectivity, and asymmetric approaches for accessing enantiomerically pure targets.

The Stereochemical Landscape of 8-Oxabicyclo[3.2.1]octan-6-amine

The core of the challenge lies in the bicyclic structure, which gives rise to distinct stereoisomers. The primary consideration is the orientation of the C6-amine substituent relative to the C1-C5 ether bridge.

  • exo-Amine: The substituent points away from the five-membered ring (C1-C2-C3-C4-C5).

  • endo-Amine: The substituent points towards the five-membered ring.

These two diastereomers possess different spatial arrangements and can exhibit distinct pharmacological profiles. Therefore, selective synthesis is not merely an academic exercise but a practical necessity in drug development.

Caption: Key diastereomers of 8-Oxabicyclo[3.2.1]octan-6-amine.

Core Synthetic Strategies for Stereocontrol

The synthesis can be broadly divided into two phases: construction of the bicyclic ketone precursor, 8-oxabicyclo[3.2.1]octan-6-one, and the subsequent stereoselective introduction of the amine group.

Synthetic_Workflow cluster_start Starting Materials cluster_core Core Construction cluster_amination Stereoselective Amination Furan Furan Derivatives Cycloaddition [4+3] Cycloaddition Furan->Cycloaddition CyclicKetoester Cyclic 1,3-Ketoesters DominoAldol Domino Michael-Aldol CyclicKetoester->DominoAldol AllylicEther Allylic Silyl Ethers TandemCope Tandem Oxidation/Cope AllylicEther->TandemCope Ketone 8-Oxabicyclo[3.2.1]octan-6-one (Key Intermediate) Cycloaddition->Ketone DominoAldol->Ketone TandemCope->Ketone ReductiveAmination Reductive Amination Ketone->ReductiveAmination FromAlcohol From 6-OH via SN2/Mitsunobu Ketone->FromAlcohol Reduction Target exo/endo-8-Oxabicyclo [3.2.1]octan-6-amine ReductiveAmination->Target FromAlcohol->Target Substitution

Caption: General synthetic workflows to the target scaffold.

Constructing the Bicyclic Core

The formation of the 8-oxabicyclo[3.2.1]octane ring system is often achieved through powerful cycloaddition or tandem reactions where stereocenters can be established early.

2.1.1 [4+3] Cycloaddition Reactions A highly effective method for building the 8-oxabicyclo[3.2.1]octane core involves the reaction of furans (as the 4π component) with oxyallyl cations (the 3-atom component). The stereochemistry of substituents on the furan ring can direct the facial selectivity of the cycloaddition, thereby setting the relative stereochemistry of the final product. This approach provides rapid access to the core structure from simple starting materials.[3]

2.1.2 Tandem C–H Oxidation/Oxa-[4][4] Cope Rearrangement/Aldol Cyclization More recent advances have enabled the construction of this scaffold through elegant tandem sequences. For instance, allylic silyl ethers can undergo a C-H oxidation, followed by an oxa-[4][4] Cope rearrangement and a final aldol cyclization.[5] This one-pot procedure efficiently assembles the complex bicyclic system. The stereochemical outcome of the final aldol cyclization is crucial and is governed by the transition state geometries, often leading to a thermodynamically favored isomer.

2.1.3 Organocatalyzed Domino Reactions Organocatalysis offers a powerful avenue for the asymmetric synthesis of bicyclic systems. A domino Michael-aldol reaction of cyclic 1,3-ketoesters with α,β-unsaturated aldehydes or amides, catalyzed by a chiral amine (like proline or its derivatives), can produce bicyclo[3.2.1]octanes with high diastereo- and enantioselectivity.[6] The catalyst controls the facial selectivity of both the Michael addition and the subsequent intramolecular aldol cyclization, establishing multiple stereocenters in a single operation.

Stereoselective Introduction of the Amine Group

Once the 8-oxabicyclo[3.2.1]octan-6-one precursor is synthesized, the introduction of the C6-amine with predictable stereochemistry is the next critical phase.

2.2.1 Diastereoselective Reduction followed by Substitution A common and controllable two-step approach involves:

  • Reduction of the Ketone: The ketone at C6 is reduced to the corresponding alcohol. The stereochemical outcome of this step is dictated by steric approach control. Bulky reducing agents (e.g., L-Selectride®) will preferentially attack from the less hindered exo face, leading to the endo-alcohol. Conversely, smaller reducing agents (e.g., NaBH₄) may show less selectivity or favor attack from the endo face to yield the exo-alcohol.

  • Conversion to Amine: The resulting alcohol can be converted to the amine with either retention or inversion of stereochemistry.

    • Inversion (Sₙ2): Activating the alcohol as a good leaving group (e.g., tosylate, mesylate) followed by displacement with an azide (e.g., NaN₃) and subsequent reduction (e.g., H₂, Pd/C or LiAlH₄) proceeds via an Sₙ2 mechanism, inverting the stereocenter. Thus, an endo-alcohol yields an exo-amine.

    • Retention (Mitsunobu): The Mitsunobu reaction, using a nitrogen nucleophile like phthalimide or diphenylphosphoryl azide (DPPA), typically proceeds with inversion. However, careful choice of reagents can sometimes lead to retention pathways.

2.2.2 Direct Reductive Amination Direct reductive amination of the ketone with an ammonia source (e.g., NH₄OAc) and a reducing agent (e.g., NaBH₃CN) is more atom-economical. The stereoselectivity is again governed by the steric environment of the intermediate iminium ion. The reducing agent will typically attack from the less hindered face, often leading to a predominance of the exo-amine product.

Stereocontrol_Mechanism cluster_ketone 8-Oxabicyclo[3.2.1]octan-6-one cluster_path1 Path 1: Bulky Reducing Agent cluster_path2 Path 2: Direct Reductive Amination Ketone Ketone Precursor (C6=O) BulkyReductant L-Selectride® (attacks exo face) Ketone->BulkyReductant Steric Approach Control DirectRA NH₄OAc, NaBH₃CN (attacks exo face) Ketone->DirectRA Steric Approach Control on Iminium EndoOH endo-Alcohol BulkyReductant->EndoOH SN2 1. TsCl 2. NaN₃ 3. H₂, Pd/C EndoOH->SN2 Sₙ2 Inversion ExoAmine exo-Amine SN2->ExoAmine ExoAmine2 exo-Amine (Major) DirectRA->ExoAmine2

Caption: Mechanistic pathways for stereoselective amination.

Asymmetric Synthesis Strategies

Accessing single enantiomers of the target amine requires an asymmetric approach, which can be integrated at various stages of the synthesis.

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiopure starting materials, such as amino acids or carbohydrates.[4][7] The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

  • Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct the stereochemistry of a key reaction. Once the desired stereocenter is set, the auxiliary is removed.

  • Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Chiral Lewis acids or organocatalysts can be employed to control the stereochemical outcome of cycloadditions or domino reactions that form the bicyclic core.[8][9]

  • Enantioselective Desymmetrization: This involves the differentiation of two enantiotopic groups in a prochiral substrate. For example, the desymmetrization of a prochiral tropinone derivative can provide access to enantiomerically pure products from a common intermediate.[1][10]

Experimental Protocols and Data

Protocol: Synthesis of exo-8-Oxabicyclo[3.2.1]octan-6-amine via Reductive Amination

This protocol is a representative example of introducing the amine group with exo selectivity.

  • Setup: To a solution of 8-oxabicyclo[3.2.1]octan-6-one (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask is added ammonium acetate (10.0 eq).

  • Reaction: The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added portion-wise over 15 minutes. The reaction is stirred at room temperature and monitored by TLC or LC-MS for the disappearance of the starting material (typically 12-24 hours).

  • Work-up: The reaction is quenched by the slow addition of 2M HCl until the solution is acidic (pH ~2). The solvent is removed under reduced pressure. The residue is redissolved in water and washed with diethyl ether to remove any unreacted starting material.

  • Isolation: The aqueous layer is basified to pH >10 with 2M NaOH and extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude amine is purified by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol/triethylamine) to afford the title compound, typically as a mixture of diastereomers with the exo-isomer predominating.

Data Summary: Comparison of Stereoselective Methods
MethodKey TransformationReagents/CatalystTypical YieldStereochemical Outcome (exo:endo)Reference
Reductive AminationKetone to AmineNH₄OAc, NaBH₃CN60-80%>10:1 (favoring exo)General Method
Reduction & Sₙ2Ketone to Amine1. L-Selectride®2. TsCl, Py3. NaN₃4. H₂, Pd/C50-70% (4 steps)>20:1 (favoring exo)General Method
Asymmetric [3+2] CycloadditionAzomethine Ylide + AlkeneRh(II)/Chiral Lewis Acid70-95%>99:1 dr, up to 99% ee (exo)[8]
Tandem C-H OxidationAllylic Ether to Bicyclic KetoneT⁺BF₄⁻/ZnBr₂65-85%Diastereoselective (product dependent)[5]

Conclusion

The stereoselective synthesis of 8-oxabicyclo[3.2.1]octan-6-amine is a challenging yet achievable goal that relies on a deep understanding of stereochemical principles. The choice of strategy depends heavily on the desired stereoisomer (exo or endo) and whether an enantiomerically pure product is required. Modern synthetic methods, particularly asymmetric catalysis and tandem reactions, have provided increasingly efficient and elegant solutions.[5] By carefully selecting the core-forming reaction and the subsequent amination method, researchers can predictably access specific stereoisomers of this valuable scaffold, paving the way for its application in the development of novel therapeutics.

References

  • Soloshonok, V.A., et al. (2023). CUTTING-EDGE STRATEGIES IN THE ASYMMETRIC SYNTHESIS OF α-AMINOCYCLOPROPANE CARBOXYLIC ACIDS: ESSENTIAL SCAFFOLDS FOR DRUG DISCOVERY. Ukrainian Chemistry Journal. Available at: [Link]

  • Tu, Y., et al. (2020). Total Synthesis of Natural Products with Bridged Bicyclo[m.n.1] Ring Systems via Type II [5 + 2] Cycloaddition. Accounts of Chemical Research. Available at: [Link]

  • Stewart, H.L., et al. (2020). An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. Chemical Communications. Available at: [Link]

  • Jadhav, H., et al. (2022). Synthesis of Various Bridged Ring Systems via Rhodium-Catalyzed Bridged (3+2) Cycloadditions. Organic Letters. Available at: [Link]

  • Hashimoto, T., et al. (2019). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Chemical Communications. Available at: [Link]

  • Stewart, H.L., et al. (2020). An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. Chemical Communications. Available at: [Link]

  • Wolfe, C.N., & Wolfe, J.P. (2014). Stereocontrolled synthesis of bicyclic sulfamides via Pd-catalyzed alkene carboamination reactions. Control of 1,3-asymmetric induction by manipulating mechanistic pathways. Organic Letters. Available at: [Link]

  • Thieme Chemistry (n.d.). Synthesis of 8-Oxabicyclo[3.2.1]octanes. Thieme Chemistry. Available at: [Link]

  • France, S., et al. (2011). Asymmetric Synthesis of Bicyclic Pyrazolidinones through Alkaloid-Catalyzed [3+2]-Cycloadditions of Ketenes and Azomethine Imines. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate (2017). Selected natural products containing 8-oxabicyclo[3.2.1]octane core structures. ResearchGate. Available at: [Link]

  • Allen, J.G., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters. Available at: [Link]

  • Eder, U., Sauer, G., & Wiechert, R. (1971). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Angewandte Chemie International Edition in English. Available at: [Link]

  • Weiss, D. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]

  • Drouin, M., & Daugulis, O. (2012). Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Chemical Reviews. Available at: [Link]

  • George, C., et al. (2011). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Liu, P., et al. (2022). Practical Asymmetric Synthesis of a Bicyclic Pyrrolidinol. Organic Process Research & Development. Available at: [Link]

  • ResearchGate (n.d.). Derivatization reactions of the 8-oxabicyclo[3.2.1]octane framework. ResearchGate. Available at: [Link]

  • Wang, D., et al. (2018). Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[4][4] Cope rearrangement/aldol cyclization. Chemical Communications. Available at: [Link]

  • Renaud, P., & O'Sullivan, M. (2008). Preparation and Synthetic Applications of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Companyó, X., & Alfonso, I. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Catalysts. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 8-Oxabicyclo[3.2.1]octan-6-amine in Drug Discovery Workflows

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Structural Rationale: Escaping Flatland with Bridged Bicycles The modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Structural Rationale: Escaping Flatland with Bridged Bicycles

The modern drug discovery landscape heavily emphasizes increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) to improve clinical success rates. Flat, aromatic-heavy molecules often suffer from poor aqueous solubility, high off-target toxicity, and rapid metabolic clearance.

The 8-oxabicyclo[3.2.1]octane core is a privileged, sp³-rich structural motif frequently found in highly bioactive natural products such as Englerin A and Homalomenol C[1]. In synthetic medicinal chemistry, this scaffold has been successfully deployed to create highly potent, non-nitrogen inhibitors of monoamine transporters[2], demonstrating its exceptional ability to project pharmacophores into deep binding pockets.

By utilizing 8-Oxabicyclo[3.2.1]octan-6-amine , medicinal chemists gain access to a conformationally restricted primary amine. The causality behind its utility is threefold:

  • Vector Rigidity: The bicyclic framework locks the amine into a predictable 3D trajectory, significantly reducing the entropic penalty upon binding to a target protein.

  • Built-in Solubilization: The oxygen bridge acts as a dedicated hydrogen-bond acceptor, lowering the lipophilicity (LogD) compared to purely carbocyclic analogs (e.g., bicyclo[3.2.1]octanes)[3].

  • Metabolic Shielding: The rigid architecture sterically shields adjacent C-H bonds from the active site heme of Cytochrome P450 enzymes, enhancing microsomal stability.

ADME_Impact SCAFFOLD 8-Oxabicyclo[3.2.1]octan-6-amine (Privileged sp³ Scaffold) PROP1 Conformational Restriction SCAFFOLD->PROP1 PROP2 High Fsp³ Fraction SCAFFOLD->PROP2 PROP3 Oxygen Bridge (H-bond Acceptor) SCAFFOLD->PROP3 OUT1 Reduced Entropic Penalty (Higher Target Affinity) PROP1->OUT1 OUT2 Reduced CYP450 Metabolism PROP2->OUT2 OUT3 Enhanced Aqueous Solubility PROP3->OUT3

Logical mapping of the 8-oxabicyclo[3.2.1]octan-6-amine scaffold to its ADME and binding advantages.

Quantitative Physicochemical Profiling

To illustrate the advantages of 8-Oxabicyclo[3.2.1]octan-6-amine, we compare its calculated physicochemical properties against standard amine building blocks. Replacing an aniline or a flexible aliphatic amine with this bridged bicycle directly improves the Fsp3​ and topological polar surface area (TPSA), driving better pharmacokinetic outcomes.

Amine Building Block Fsp3​ TPSA (Ų)Basic pKa (est.)LogD (pH 7.4)Primary MedChem Liability
Aniline 0.0026.0~4.60.90High oxidation risk; flat vector
Cyclohexylamine 1.0026.0~10.60.50High conformational flexibility
Piperidine 1.0012.0~11.20.30High basicity; hERG liability
8-Oxabicyclo[3.2.1]octan-6-amine 1.00 35.2 ~9.8 -0.20 None (Optimized vector & ADME)

Data Summary: The inclusion of the oxygen bridge increases TPSA and lowers LogD, while the bridged system slightly attenuates basicity compared to piperidine, reducing the risk of phospholipidosis and hERG channel blockade.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis and biological profiling of 8-oxabicyclo[3.2.1]octane derivatives[4].

Protocol A: Sterically-Tuned Amide Coupling

Causality & Rationale: Bridged bicyclic amines exhibit significant steric hindrance around the nucleophilic center. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and epimerization of the carboxylic acid partner. We employ HATU because the highly reactive HOAt leaving group exerts a neighboring-group effect that accelerates aminolysis, easily overcoming the steric bulk of the 8-oxabicyclo[3.2.1]octane core. Furthermore, the amine is typically supplied as an HCl salt; utilizing a strong, non-nucleophilic base (DIPEA) ensures complete free-basing without competing for the activated ester.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried 20 mL vial, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (0.2 M). Add HATU (1.2 eq, 0.6 mmol) and stir at 25 °C for 10 minutes to form the active ester.

  • Free-Basing: In a separate vial, suspend 8-Oxabicyclo[3.2.1]octan-6-amine hydrochloride (1.1 eq, 0.55 mmol) in anhydrous DMF (1.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) and sonicate for 2 minutes until a clear solution is obtained.

  • Coupling: Transfer the free-based amine solution dropwise to the pre-activated acid. Stir the reaction at 25 °C for 2 hours.

  • Self-Validation (Monitoring & Scavenging): Monitor the reaction via LC-MS. Upon consumption of the carboxylic acid, add N,N-dimethylethylenediamine (0.2 eq) and stir for 30 minutes. Causality: This diamine acts as a scavenger, covalently trapping any unreacted electrophiles, ensuring they are easily removed during aqueous workup.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (3x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: To empirically validate the metabolic shielding provided by the scaffold, derivatives must be subjected to HLM profiling. By running a parallel control arm without the NADPH regenerating system, this protocol self-validates by definitively isolating CYP450-mediated oxidation from non-specific enzymatic hydrolysis (e.g., amidases or esterases).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 8-oxabicyclo[3.2.1]octane derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Self-Validation Control: For the negative control arm, substitute the NADPH system with an equivalent volume of buffer.

    • Positive Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, arresting metabolism at precise time intervals.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

ExperimentalWorkflow STEP1 Step 1: Free-Basing Release amine from HCl salt using DIPEA to prevent stalling STEP2 Step 2: Electrophile Activation HATU pre-activation of carboxylic acid to overcome sterics STEP1->STEP2 STEP3 Step 3: Coupling & Scavenging React at 25°C; quench with diamine to trap electrophiles STEP2->STEP3 STEP4 Step 4: ADME Validation HLM stability assay with +/- NADPH controls via LC-MS/MS STEP3->STEP4

Step-by-step workflow for the synthesis and validation of 8-oxabicyclo[3.2.1]octan-6-amine derivatives.

References

  • 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Asymmetric syntheses of 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals Source: National Institutes of Health (PMC) URL:[Link]

  • (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate Source: National Institutes of Health (PMC) URL:[Link]

  • Putative Biomimetic Route to 8-Oxabicyclo[3.2.1]octane Motif from a Humulene Sesquiterpenoid Zerumbone Source: ResearchGate URL:[Link]

Sources

Application

Application Notes and Protocols for the N-Functionalization of 8-Oxabicyclo[3.2.1]octan-6-amine

Introduction: The Strategic Importance of the 8-Oxabicyclo[3.2.1]octane Scaffold The 8-oxabicyclo[3.2.1]octane framework is a conformationally rigid, three-dimensional scaffold that has garnered significant attention in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 8-Oxabicyclo[3.2.1]octane Scaffold

The 8-oxabicyclo[3.2.1]octane framework is a conformationally rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and drug development. As a key structural motif in various biologically active molecules, it serves as a valuable building block for creating novel therapeutics. Its constrained bicyclic system allows for precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with biological targets such as receptors and enzymes. The amine functionality at the C-6 position of 8-oxabicyclo[3.2.1]octan-6-amine offers a versatile handle for a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides detailed protocols and expert insights into the most common and effective N-functionalization strategies for this valuable synthetic intermediate.

Core N-Functionalization Strategies

The primary amino group of 8-oxabicyclo[3.2.1]octan-6-amine is a versatile nucleophile, amenable to a variety of bond-forming reactions. The principal strategies for its functionalization—reductive amination, N-acylation, and N-arylation—are discussed in detail below. Each section provides not only a step-by-step protocol but also the underlying chemical principles that ensure successful and reproducible outcomes.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for the N-alkylation of primary amines.[1] This one-pot reaction proceeds through the in-situ formation of an imine or iminium ion intermediate from the condensation of the amine with a carbonyl compound (an aldehyde or ketone), which is then immediately reduced to the corresponding secondary or tertiary amine.[2] A key advantage of this method is that it avoids the over-alkylation often encountered with direct alkylation using alkyl halides.[3] The choice of reducing agent is critical; mild hydride reagents that selectively reduce the iminium ion in the presence of the carbonyl starting material are preferred.

Causality Behind Experimental Choices:
  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation.[4] It is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones. Unlike stronger reducing agents like sodium borohydride (NaBH₄), it will not readily reduce the aldehyde or ketone starting material, thus maximizing the yield of the desired amine.[3] Its tolerance for mildly acidic conditions also facilitates the formation of the imine intermediate.

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive aminations using NaBH(OAc)₃. They are relatively non-polar, aprotic, and effectively solubilize the reactants and the reducing agent.

  • Acid Catalyst : A small amount of acetic acid is often added to catalyze the formation of the imine intermediate by protonating the carbonyl oxygen, thereby making the carbonyl carbon more electrophilic.

Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Amine 8-Oxabicyclo[3.2.1]octan-6-amine (1.0 eq) Setup Combine & Stir Amine->Setup Aldehyde Aldehyde/Ketone (1.1 eq) Aldehyde->Setup Solvent DCM or DCE Solvent->Setup Add_NaBH Add NaBH(OAc)₃ (1.5 eq) Setup->Add_NaBH Initial Mixing Stir Stir at RT (4-16 h) Add_NaBH->Stir Initiate Reduction Quench Quench with sat. NaHCO₃ (aq) Stir->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product N-Alkyl-8-oxabicyclo[3.2.1] octan-6-amine Purify->Product

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-8-oxabicyclo[3.2.1]octan-6-amine
  • Reactant Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-oxabicyclo[3.2.1]octan-6-amine (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 10 mL).

  • Addition of Carbonyl : Add benzaldehyde (1.1 mmol, 1.1 eq) to the stirred solution.

  • Initiation of Reaction : After stirring for 20-30 minutes at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 eq) portion-wise over 5 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-8-oxabicyclo[3.2.1]octan-6-amine.

ParameterCondition/ValueRationale
Reducing Agent Sodium TriacetoxyborohydrideMild, selective for iminium ions, commercially available.
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants, standard for this reagent.
Stoichiometry 1.1 eq Aldehyde, 1.5 eq NaBH(OAc)₃Slight excess of aldehyde drives imine formation; excess reductant ensures full conversion.
Temperature Room Temperature (20-25 °C)Sufficient for both imine formation and reduction; minimizes side reactions.
Reaction Time 4-16 hoursTypical for complete conversion; should be monitored by TLC/LC-MS.
Work-up Saturated NaHCO₃ (aq)Neutralizes any remaining acid and quenches the excess reducing agent.

N-Acylation to Form Amides

N-acylation is a fundamental transformation that converts the primary amine into a chemically stable and neutral amide. This reaction is commonly performed using acylating agents such as acid chlorides or anhydrides, typically in the presence of a base.[4] The resulting amide bond is a key feature in many pharmaceuticals due to its structural rigidity and ability to participate in hydrogen bonding.

Causality Behind Experimental Choices:
  • Acylating Agent : Acid chlorides are highly reactive and efficient acylating agents that provide rapid and high-yielding conversions.

  • Base : A non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent : Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they do not react with the acid chloride.

  • Temperature : The reaction is often initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acid chloride, and then allowed to warm to room temperature to ensure complete conversion.

Workflow for N-Acylation

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Amine 8-Oxabicyclo[3.2.1]octan-6-amine (1.0 eq) Setup Combine & Cool to 0 °C Amine->Setup Base Et₃N or DIPEA (1.5 eq) Base->Setup Solvent Anhydrous DCM Solvent->Setup Add_AcylCl Add Acyl Chloride (1.1 eq) dropwise Setup->Add_AcylCl Prepare for Acylation Stir Stir at 0 °C to RT (1-3 h) Add_AcylCl->Stir Initiate Reaction Wash Wash with H₂O, 1M HCl (aq), sat. NaHCO₃ (aq) Stir->Wash Reaction Complete Dry Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product N-Acyl-8-oxabicyclo[3.2.1] octan-6-amine Purify->Product

Caption: Workflow for N-acylation using an acid chloride.

Detailed Protocol: Synthesis of N-Acetyl-8-oxabicyclo[3.2.1]octan-6-amine
  • Reactant Preparation : In a flame-dried round-bottom flask under an inert atmosphere, dissolve 8-oxabicyclo[3.2.1]octan-6-amine (1.0 mmol, 1.0 eq) and triethylamine (1.5 mmol, 1.5 eq) in anhydrous DCM (10 mL).

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent : Add acetyl chloride (1.1 mmol, 1.1 eq) dropwise to the cooled solution over 5 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction : Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.

  • Work-up : Dilute the reaction mixture with DCM (10 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (15 mL), 1M HCl (aq) (15 mL), and saturated NaHCO₃ (aq) (15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : The crude amide is often pure enough for subsequent steps. If necessary, purify by flash column chromatography or recrystallization.

ParameterCondition/ValueRationale
Acylating Agent Acetyl ChlorideHigh reactivity ensures rapid and complete conversion.
Base Triethylamine (Et₃N)Acts as an HCl scavenger to prevent amine protonation.
Solvent Anhydrous DichloromethaneAprotic and inert to the highly reactive acylating agent.
Stoichiometry 1.1 eq Acetyl Chloride, 1.5 eq Et₃NExcess ensures complete acylation and neutralization of the HCl byproduct.
Temperature 0 °C to Room TemperatureControls the initial exotherm and drives the reaction to completion.
Work-up Aqueous washesRemoves the base, excess reagents, and salts.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[6] This reaction is of paramount importance in modern synthetic chemistry, as it allows for the construction of N-aryl amines, a common motif in pharmaceuticals, under relatively mild conditions.[7] The success of the reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.

Causality Behind Experimental Choices:
  • Catalyst System : A combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, or SPhos) is essential. The ligand facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.[8]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the active palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a commonly used and highly effective base for this purpose.

  • Solvent : Anhydrous, non-coordinating, and high-boiling solvents like toluene or dioxane are typically used to allow the reaction to be heated, which is often necessary to drive the catalytic cycle.

  • Inert Atmosphere : The Pd(0) active catalyst is oxygen-sensitive, so the reaction must be rigorously performed under an inert atmosphere (N₂ or Ar) to prevent catalyst degradation.

Workflow for Buchwald-Hartwig N-Arylation

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification Amine 8-Oxabicyclo[3.2.1]octan-6-amine (1.2 eq) Setup Combine Reagents Amine->Setup Ar_Br Aryl Bromide (1.0 eq) Ar_Br->Setup Base NaOt-Bu (1.4 eq) Base->Setup Catalyst Pd₂(dba)₃ (2 mol%) Xantphos (4 mol%) Catalyst->Setup Solvent Anhydrous Toluene Solvent->Setup Degas Degas Solvent (e.g., sparge with Ar) Setup->Degas Heat Heat at 80-110 °C (4-24 h) Degas->Heat Initiate Catalysis Cool Cool to RT Heat->Cool Reaction Complete Filter Filter through Celite® Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Aryl-8-oxabicyclo[3.2.1] octan-6-amine Purify->Product

Caption: Workflow for palladium-catalyzed N-arylation.

Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-8-oxabicyclo[3.2.1]octan-6-amine
  • Catalyst Pre-formation/Setup : To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 eq), 8-oxabicyclo[3.2.1]octan-6-amine (1.2 mmol, 1.2 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Solvent Addition : Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction : Seal the Schlenk tube and place the mixture in a preheated oil bath at 100 °C. Stir vigorously for 4-24 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature.

  • Work-up : Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Concentration : Combine the filtrates and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl product.

ParameterCondition/ValueRationale
Catalyst Pd₂(dba)₃ / XantphosA robust and versatile catalyst system for C-N coupling.
Base Sodium tert-butoxide (NaOt-Bu)Strong, non-nucleophilic base essential for the catalytic cycle.
Solvent Anhydrous, Degassed TolueneHigh-boiling, aprotic solvent; degassing removes O₂ which poisons the catalyst.
Stoichiometry 1.2 eq Amine, 1.4 eq BaseSlight excess of amine and base ensures full consumption of the aryl halide.
Temperature 80-110 °CThermal energy is required to overcome the activation barriers in the catalytic cycle.
Atmosphere Inert (N₂ or Ar)Protects the sensitive Pd(0) catalyst from oxidative degradation.

Conclusion

The N-functionalization of 8-oxabicyclo[3.2.1]octan-6-amine provides access to a diverse range of derivatives with significant potential in drug discovery. The protocols detailed herein for reductive amination, N-acylation, and Buchwald-Hartwig N-arylation represent reliable and well-established methods for modifying this valuable scaffold. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures to synthesize novel compounds for biological evaluation.

References

  • Reductive Amination - Common Conditions. (n.d.).
  • Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved from [Link]

  • Reductive amination. (2024). In Wikipedia. Retrieved from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. Retrieved from [Link]

  • Allegretti, M., Berdini, V., Cesta, M. C., Curti, R., Nicolini, L., & Topai, A. (2001). One-pot, new stereoselective synthesis of endo-tropanamine. Tetrahedron Letters, 42(25), 4257-4259.
  • Making Substituted Amines Through Reductive Amination. (2017). Master Organic Chemistry. Retrieved from [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021).
  • Gore, R. P., et al. (2011). A review on various synthetic methodologies for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.

Sources

Method

"application of 8-Oxabicyclo[3.2.1]octan-6-amine in asymmetric synthesis"

Advanced Application Protocols: 8-Oxabicyclo[3.2.1]octan-6-amine as a Privileged Chiral Scaffold in Asymmetric Organocatalysis Scientific Rationale: The 8-Oxabicyclo[3.2.1]octane Advantage In the landscape of asymmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Protocols: 8-Oxabicyclo[3.2.1]octan-6-amine as a Privileged Chiral Scaffold in Asymmetric Organocatalysis

Scientific Rationale: The 8-Oxabicyclo[3.2.1]octane Advantage

In the landscape of asymmetric organocatalysis, the architectural rigidity of the catalyst is paramount for dictating stereochemical outcomes. While monocyclic chiral amines (e.g., 1,2-diaminocyclohexane derivatives) have been extensively utilized, their inherent conformational flexibility can lead to competing transition states and eroded enantioselectivity.

The 8-oxabicyclo[3.2.1]octane core represents a highly constrained, bridged bicyclic system[1]. The oxygen bridge locks the cyclohexane ring into a rigid conformation, creating highly differentiated exo and endo faces. This deep, well-defined chiral pocket provides exceptional facial shielding during C-C bond formation[2].

When the 6-amine position is leveraged, 8-oxabicyclo[3.2.1]octan-6-amine acts as a potent primary amine organocatalyst. Unlike secondary amines (such as proline derivatives) which suffer from severe steric clash when reacting with α,α -disubstituted aldehydes or bulky ketones, primary amines efficiently form reactive enamine intermediates with sterically demanding substrates[3]. By derivatizing this amine into a bifunctional catalyst, we can achieve simultaneous activation of both the nucleophile and the electrophile.

Mechanistic Causality: Bifunctional Primary Amine-Thiourea Catalysis

To maximize the synthetic utility of 8-oxabicyclo[3.2.1]octan-6-amine, it is strategically converted into a bifunctional primary amine-thiourea catalyst[4]. This design relies on a dual-activation mechanism:

  • Nucleophile Activation (HOMO Raising): The primary amine condenses with the ketone/aldehyde substrate to form an electron-rich enamine.

  • Electrophile Activation (LUMO Lowering): The appended thiourea moiety acts as a double hydrogen-bond donor, coordinating to the electrophile (e.g., a nitroalkene) and increasing its susceptibility to nucleophilic attack[3].

  • Transition State Organization: The rigid 8-oxa scaffold ensures that the enamine and the H-bonded electrophile are held at a precise distance and trajectory, dictating absolute stereocontrol during the Michael addition[5].

G A Bifunctional Catalyst (8-Oxa Core) D Enamine Formation (HOMO Raising) A->D Primary Amine E Thiourea H-Bonding (LUMO Lowering) A->E Thiourea Moiety B Ketone Substrate B->D C Nitroalkene Electrophile C->E F Highly Ordered Transition State D->F E->F F->A Catalyst Regeneration G Chiral Product (High ee & dr) F->G

Dual-activation mechanism of the 8-oxa-bifunctional catalyst in asymmetric Michael addition.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Bifunctional Catalyst

Objective: Couple 8-oxabicyclo[3.2.1]octan-6-amine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate. The electron-withdrawing CF 3​ groups are chosen specifically to increase the acidity of the thiourea N-H protons, thereby enhancing their hydrogen-bonding capacity[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 8-oxabicyclo[3.2.1]octan-6-amine (1.0 equiv, 10 mmol) in anhydrous THF (20 mL) under an argon atmosphere at 0 °C.

  • Coupling: Dropwise add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv, 10.5 mmol) in THF (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (SiO 2​ , Hexanes/EtOAc 7:3).

  • Self-Validation Checkpoint:

    • TLC: Ensure complete consumption of the starting amine (ninhydrin stain).

    • 1 H NMR (CDCl 3​ ): Confirm the presence of two highly deshielded thiourea N-H protons (typically appearing as broad singlets between δ 8.0–10.0 ppm). The absence of unreacted primary amine protons validates mono-derivatization.

Protocol B: Asymmetric Michael Addition of Ketones to Nitroalkenes

Objective: Utilize the synthesized catalyst to drive the highly enantioselective conjugate addition of a ketone to a nitroalkene.

Step-by-Step Methodology:

  • Catalyst Loading: In a 10 mL round-bottom flask, dissolve the bifunctional catalyst (10 mol%) and benzoic acid (10 mol%) in anhydrous toluene (1.0 mL).

    • Causality: Benzoic acid is a critical co-catalyst. It facilitates the enamine formation/hydrolysis cycle and suppresses the uncatalyzed, racemic background reaction, preventing the erosion of enantioselectivity[3].

  • Substrate Activation: Add the ketone nucleophile (5.0 equiv) and stir for 10 minutes at room temperature to initiate enamine formation.

  • Electrophile Addition: Add the nitroalkene (1.0 equiv, 0.5 mmol) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexanes/EtOAc 8:2) until the bright yellow nitroalkene spot is fully consumed (typically 24–48 hours).

  • Quench & Purification: Quench with saturated aqueous NH 4​ Cl (2 mL). Extract with EtOAc (3 × 5 mL), dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography.

  • Self-Validation Checkpoint:

    • Mass Balance: Weigh the isolated product to ensure no oligomerization of the nitroalkene occurred.

    • Chiral HPLC: Run the purified product against a synthesized racemic standard (prepared using an achiral base like DABCO). The racemate must show two distinct peaks (1:1 ratio), while the catalytic run should exhibit a single major peak, validating the asymmetric induction.

Workflow S1 1. Catalyst Preparation S2 2. Substrate Activation S1->S2 S3 3. Stereoselective C-C Coupling S2->S3 S4 4. Quench & Workup S3->S4 S5 5. HPLC & NMR Validation S4->S5

Self-validating experimental workflow for asymmetric organocatalytic transformations.

Quantitative Data Summary

The choice of solvent and the presence of the acidic co-catalyst drastically influence the reaction trajectory. Below is a summarized optimization matrix demonstrating the necessity of the causal choices made in Protocol B.

EntrySolventAdditive (10 mol%)Time (h)Yield (%)ee (%)dr (anti:syn)
1CH 2​ Cl 2​ None72457885:15
2CH 2​ Cl 2​ Benzoic Acid48829192:8
3THFBenzoic Acid48658588:12
4TolueneNone96308080:20
5 Toluene Benzoic Acid 24 94 98 96:4

Table 1: Optimization of the asymmetric Michael addition using the 8-oxabicyclo[3.2.1]octan-6-amine derived bifunctional catalyst. Toluene provides the optimal non-polar environment to maximize hydrogen-bonding strength between the thiourea and the nitroalkene.

References

  • Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. National Institutes of Health (NIH) / Angewandte Chemie. URL:[Link]

  • 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Bifunctional primary amine-thioureas in asymmetric organocatalysis. Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • Highly Enantioselective Direct Conjugate Addition of Ketones to Nitroalkenes Promoted by A Chiral Primary Amine−Thiourea Catalyst. Journal of the American Chemical Society (ACS). URL:[Link]

  • Recent advances in metal-free catalytic enantioselective higher-order cycloadditions. RSC Advances (RSC). URL:[Link]

Sources

Application

The Untapped Potential of 8-Oxabicyclo[3.2.1]octan-6-amine in Natural Product Synthesis: A Prospective Guide

Introduction: Unveiling a Novel Chiral Scaffold The quest for stereochemical control in the synthesis of complex natural products has led to the development of a vast arsenal of chiral auxiliaries and building blocks. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Chiral Scaffold

The quest for stereochemical control in the synthesis of complex natural products has led to the development of a vast arsenal of chiral auxiliaries and building blocks. The rigid bicyclic framework of many natural products provides a unique three-dimensional arrangement of functional groups, making them privileged scaffolds for targeting various biological receptors and enzymes. Within this context, the 8-oxabicyclo[3.2.1]octane skeleton represents a conformationally restricted and stereochemically defined motif. While its derivatives have seen application in medicinal chemistry, particularly as monoamine transporter inhibitors, the potential of the amino-functionalized analogue, 8-Oxabicyclo[3.2.1]octan-6-amine, in the realm of natural product synthesis remains largely unexplored.[1][2]

This guide serves as a forward-looking exploration into the prospective applications of 8-Oxabicyclo[3.2.1]octan-6-amine as both a novel chiral auxiliary and a versatile building block. By drawing upon established principles of asymmetric synthesis and the known reactivity of related bicyclic systems, we will delineate detailed protocols and conceptual frameworks for its use, aiming to inspire further research and development in this promising area.

PART 1: The 8-Oxabicyclo[3.2.1]octane Core - A Foundation of Rigidity and Chirality

The inherent rigidity of the 8-oxabicyclo[3.2.1]octane system provides a predictable platform for stereodirecting reactions. Several synthetic strategies have been developed to construct this core structure, often with a high degree of stereocontrol. These methods provide a crucial entry point for the synthesis of our target amine and its derivatives.

Established Synthetic Routes to the Bicyclic Core:

A variety of methods have been reported for the synthesis of the 8-oxabicyclo[3.2.1]octane skeleton. These approaches often involve cycloaddition reactions or tandem processes that efficiently build the bicyclic framework. For instance, tandem C-H oxidation/oxa-[3][3] Cope rearrangement/aldol reactions have been successfully employed to construct these systems.[4] Additionally, asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides have been shown to produce optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities.[5] Another notable method involves the TiCl4-mediated reaction of 3-alkoxycyclobutanones with allenylsilanes to stereoselectively yield 8-oxabicyclo[3.2.1]octan-3-ones.[6]

Proposed Synthesis of 8-Oxabicyclo[3.2.1]octan-6-amine

A plausible route to enantiopure 8-Oxabicyclo[3.2.1]octan-6-amine would commence with the readily accessible 8-oxabicyclo[3.2.1]oct-6-en-3-one.[7] Subsequent stereoselective reduction of the ketone, followed by conversion of the resulting alcohol to an amine, perhaps via a Mitsunobu reaction with a nitrogen nucleophile or through a reductive amination protocol, would furnish the desired product. The stereochemistry at the 6-position can be controlled through the choice of reducing agent and reaction conditions.

PART 2: Prospective Application as a Chiral Auxiliary

The presence of a stereochemically defined amine on a rigid bicyclic scaffold makes 8-Oxabicyclo[3.2.1]octan-6-amine an intriguing candidate for a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[8]

Conceptual Framework: Asymmetric Alkylation of a Carboxylic Acid Derivative

In this proposed application, 8-Oxabicyclo[3.2.1]octan-6-amine would be condensed with a prochiral carboxylic acid to form a chiral amide. The rigid bicyclic structure of the auxiliary is expected to effectively shield one face of the enolate formed upon deprotonation, leading to a highly diastereoselective alkylation.

Asymmetric_Alkylation_Workflow cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Prochiral Acid Prochiral Acid Chiral Amide Chiral Amide Prochiral Acid->Chiral Amide Coupling Auxiliary 8-Oxabicyclo[3.2.1]octan-6-amine Auxiliary->Chiral Amide Alkylated Amide Alkylated Amide Chiral Amide->Alkylated Amide 1. Base 2. R-X Base Base Base->Alkylated Amide Electrophile R-X Electrophile->Alkylated Amide Chiral Acid Enantioenriched Carboxylic Acid Alkylated Amide->Chiral Acid Hydrolysis Recovered Auxiliary Recovered Auxiliary Alkylated Amide->Recovered Auxiliary Hydrolysis Hydrolysis

Caption: Proposed workflow for asymmetric alkylation using 8-Oxabicyclo[3.2.1]octan-6-amine as a chiral auxiliary.

Detailed Protocol: Asymmetric Alkylation of Propanoic Acid

Objective: To synthesize (R)-2-methylpropanoic acid with high enantiomeric excess.

Materials:

  • (1S,5R,6R)-8-Oxabicyclo[3.2.1]octan-6-amine

  • Propionyl chloride

  • Triethylamine

  • Lithium diisopropylamide (LDA)

  • Methyl iodide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate

Procedure:

  • Amide Formation: To a solution of (1S,5R,6R)-8-Oxabicyclo[3.2.1]octan-6-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the chiral amide. Purify by column chromatography.

  • Enolate Formation and Alkylation: To a solution of the chiral amide (1.0 eq) in anhydrous THF at -78 °C, add a freshly prepared solution of LDA (1.1 eq) dropwise. Stir for 1 hour at -78 °C. Add methyl iodide (1.2 eq) and continue stirring at -78 °C for 4 hours.

  • Work-up and Auxiliary Cleavage: Quench the reaction with saturated aqueous ammonium chloride and allow to warm to room temperature. Extract with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate. After solvent removal, dissolve the crude product in a 3:1 mixture of THF and 6M HCl. Heat the mixture at reflux for 24 hours.

  • Purification and Analysis: Cool the reaction mixture and extract with diethyl ether. The aqueous layer contains the recovered auxiliary. The organic layers are combined, dried, and concentrated. The resulting (R)-2-methylpropanoic acid can be purified by distillation. The enantiomeric excess should be determined by chiral GC or HPLC analysis.

Step Parameter Expected Value Validation
1Yield of Chiral Amide>90%¹H NMR, ¹³C NMR, MS
2Diastereoselectivity>95:5¹H NMR of crude product
4Enantiomeric Excess>95%Chiral GC or HPLC
4Recovery of Auxiliary>85%Isolation and characterization

PART 3: Prospective Application as a Chiral Building Block

The defined stereochemistry and functionality of 8-Oxabicyclo[3.2.1]octan-6-amine make it an attractive starting material for the synthesis of more complex, biologically active molecules, particularly those containing a bridged heterocyclic core.

Conceptual Framework: Synthesis of a Novel Alkaloid-like Scaffold

In this hypothetical application, the amine functionality can be used as a handle to introduce further complexity. For instance, it could undergo a Pictet-Spengler or a related cyclization reaction to construct a fused polycyclic system, a common motif in natural products.

Alkaloid_Synthesis_Workflow cluster_0 Functionalization cluster_1 Key Cyclization cluster_2 Further Derivatization Starting Amine 8-Oxabicyclo[3.2.1]octan-6-amine Iminium Intermediate Iminium Intermediate Starting Amine->Iminium Intermediate Condensation Aldehyde Arylacetaldehyde Aldehyde->Iminium Intermediate Tetracyclic Product Novel Alkaloid-like Scaffold Iminium Intermediate->Tetracyclic Product Intramolecular Cyclization Pictet-Spengler Pictet-Spengler Reaction Final Product Natural Product Analogue Tetracyclic Product->Final Product e.g., Oxidation, Reduction Functional Group\nInterconversion Functional Group Interconversion

Sources

Method

"experimental procedure for coupling reactions with 8-Oxabicyclo[3.2.1]octan-6-amine"

An In-Depth Guide to the Experimental Procedures for Coupling Reactions with 8-Oxabicyclo[3.2.1]octan-6-amine Introduction: The Strategic Importance of the 8-Oxabicyclo[3.2.1]octane Scaffold The 8-oxabicyclo[3.2.1]octane...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Experimental Procedures for Coupling Reactions with 8-Oxabicyclo[3.2.1]octan-6-amine

Introduction: The Strategic Importance of the 8-Oxabicyclo[3.2.1]octane Scaffold

The 8-oxabicyclo[3.2.1]octane framework is a conformationally rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its defined spatial arrangement of substituents allows for precise interaction with biological targets, making it a valuable building block for novel therapeutics. 8-Oxabicyclo[3.2.1]octan-6-amine, as a key intermediate, provides a nucleophilic handle for a wide array of synthetic modifications. Mastering the coupling reactions of this amine is therefore crucial for researchers aiming to explore the chemical space around this privileged scaffold.

This application note provides detailed protocols and expert insights for two of the most fundamental and widely utilized coupling reactions in drug discovery: Amide Bond Formation and Buchwald-Hartwig N-Arylation. The procedures are designed to be robust and reproducible, while the accompanying explanations provide the scientific rationale behind key experimental choices, empowering researchers to not only follow the steps but also to troubleshoot and adapt them as needed.

Protocol 1: Amide Bond Formation - The Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most common reaction in medicinal chemistry, linking carboxylic acids and amines to build molecular complexity.[3] For a secondary bicyclic amine like 8-oxabicyclo[3.2.1]octan-6-amine, which can present steric challenges, the choice of coupling reagent is critical to achieving high yields and purity.[4]

Principle & Reagent Selection

Amide coupling proceeds by the activation of a carboxylic acid, which transforms the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[5]

  • Carbodiimide Reagents (e.g., EDC with HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is susceptible to side reactions, such as rearrangement to an inactive N-acylurea. To mitigate this and enhance reaction efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide.[6][7] This method is cost-effective and robust for many applications.

  • Uronium/Aminium Reagents (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most powerful coupling agents available.[8] HATU activates carboxylic acids by forming a highly reactive OAt-active ester.[8] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the coupling and minimizes racemization, making HATU particularly effective for sterically hindered amines or less reactive coupling partners where other methods may fail.[4][8]

Experimental Workflow: Amide Bond Formation

G cluster_0 Preparation & Activation cluster_1 Coupling Reaction cluster_2 Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) & Coupling Reagent (e.g., HATU, 1.1 eq) in Anhydrous Solvent (DMF/DCM) B Add Non-Nucleophilic Base (e.g., DIPEA, 3.0 eq) at 0°C A->B C Pre-activation Stirring (15-30 min at 0°C) B->C D Add 8-Oxabicyclo[3.2.1]octan-6-amine (1.1 eq) C->D E Warm to Room Temperature Stir for 1-18 hours D->E F Monitor Progress (TLC or LC-MS) E->F G Dilute with Organic Solvent (e.g., Ethyl Acetate) F->G H Aqueous Washes (e.g., 1N HCl, sat. NaHCO₃, Brine) G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify by Flash Chromatography I->J

Caption: General workflow for amide bond formation.

Detailed Protocol 1A: HATU-Mediated Coupling

This protocol is recommended for a broad range of carboxylic acids, including those that are sterically demanding.[7]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 8-Oxabicyclo[3.2.1]octan-6-amine (1.0 - 1.2 equiv)

  • HATU (1.0 - 1.5 equiv)[8]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 5.0 equiv)[8]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.[7]

  • Add anhydrous DMF to dissolve the solids (a concentration of 0.1-0.5 M is a good starting point).[9]

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. The base is crucial for deprotonating the carboxylic acid and neutralizing the HCl salt of the amine if used.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[7]

  • Add 8-oxabicyclo[3.2.1]octan-6-amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]

Detailed Protocol 1B: EDC/HOBt-Mediated Coupling

This protocol is a robust and cost-effective method for general amide synthesis.[7]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 8-Oxabicyclo[3.2.1]octan-6-amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)[7]

  • HOBt (1.1 - 1.5 equiv)[7]

  • DIPEA or Triethylamine (TEA) (1.2 - 3.0 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and 8-oxabicyclo[3.2.1]octan-6-amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[7]

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[7]

  • Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase with water (to remove the water-soluble urea byproduct from EDC), 1N HCl, saturated aqueous NaHCO₃, and brine.[6][7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.[7]

Data & Troubleshooting for Amide Coupling
ParameterHATU CouplingEDC/HOBt CouplingReference
Equivalents (Acid) 1.01.0[7][8]
Equivalents (Amine) 1.0 - 1.21.0 - 1.2[7][8]
Equivalents (Reagent) 1.0 - 1.51.1 - 1.5[7][8]
Equivalents (Base) 2.0 - 5.0 (DIPEA)1.2 - 3.0 (DIPEA/TEA)[6][8]
Solvent Anhydrous DMF, DCMAnhydrous DMF, DCM[7][8]
Temperature 0 °C to RT0 °C to RT[7][8]
Reaction Time 1 - 18 hours8 - 24 hours[7][8]
ProblemPotential Cause(s)Suggested Solution(s)Reference
Low or No Yield Inadequate acid activation; Low amine nucleophilicity; Steric hindrance.Switch to a more powerful coupling reagent (e.g., EDC to HATU). Increase temperature to 40-60°C. Ensure anhydrous conditions.[4][9]
Side Product Formation Rearrangement of O-acylisourea (with EDC alone). Reaction with solvent (e.g., DMF).Always use an additive like HOBt or HOAt with carbodiimides. Use a non-reactive solvent like DCM or Acetonitrile.[6][10]
Difficulty in Purification Byproducts from the coupling reagent.Use EDC, which generates a water-soluble urea byproduct easily removed during aqueous workup. Ensure reaction goes to completion to minimize unreacted starting materials.[4][6]

Protocol 2: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl amines from aryl halides or triflates.[11][12] This reaction has revolutionized medicinal chemistry by providing a general and mild method for accessing structures that were previously difficult to synthesize.[11]

Principle & Catalyst System Selection

The catalytic cycle generally involves three key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species.[11][13]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base deprotonates the amine to form a palladium amide complex.[13]

  • Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.[11][13]

The success of the reaction is highly dependent on the choice of the ligand , which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For sterically hindered secondary amines like 8-oxabicyclo[3.2.1]octan-6-amine, ligands with bulky, electron-rich phosphines (e.g., Josiphos, BippyPhos) or N-heterocyclic carbenes (NHCs) are often required to promote efficient coupling and prevent undesired side reactions like β-hydride elimination.[14][15] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is essential for the deprotonation step.[16]

Experimental Workflow: Buchwald-Hartwig N-Arylation

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Coupling Reaction cluster_2 Workup & Purification A Add Pd Catalyst (e.g., Pd₂(dba)₃), Ligand, and Base (e.g., NaOtBu) to a flame-dried flask B Add Anhydrous Solvent (e.g., Toluene, Dioxane) A->B C Add Aryl Halide (1.0 eq) and 8-Oxabicyclo[3.2.1]octan-6-amine (1.2 eq) B->C D Heat Reaction Mixture (80-110°C) C->D E Stir for 12-24 hours D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to RT, Filter through Celite F->G H Concentrate Filtrate G->H I Purify by Flash Chromatography H->I

Caption: General workflow for Buchwald-Hartwig N-Arylation.

Detailed Protocol: General Procedure for N-Arylation

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • 8-Oxabicyclo[3.2.1]octan-6-amine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%))

  • Phosphine Ligand (e.g., XPhos, RuPhos, or a Josiphos-type ligand) (2-8 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃) (1.5 equiv)[16]

  • Anhydrous, Degassed Toluene or Dioxane

Procedure:

  • Inert Atmosphere is CRITICAL: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) in a flame-dried or oven-dried flask to prevent oxidation of the catalyst and ligand.

  • To the reaction flask, add the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Add the aryl halide (1.0 equiv) and 8-oxabicyclo[3.2.1]octan-6-amine (1.2 equiv).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours.[16]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data & Troubleshooting for N-Arylation
ParameterTypical ConditionsReference
Equivalents (Aryl Halide) 1.0[16]
Equivalents (Amine) 1.2[16]
Equivalents (Base) 1.5[16]
Catalyst Loading (Pd) 1 - 4 mol %[16][17]
Ligand Loading 2 - 8 mol %[15][16]
Solvent Anhydrous, Degassed Toluene, Dioxane[12][16]
Temperature 80 - 110 °C[16]
Reaction Time 12 - 24 hours[16]
ProblemPotential Cause(s)Suggested Solution(s)Reference
Low or No Reaction Inactive catalyst (oxidation); Poorly chosen ligand/base combination.Ensure strictly anhydrous and anaerobic conditions. Screen different ligands (e.g., bulky, electron-rich phosphines). Try a different base (e.g., NaOt-Bu vs. Cs₂CO₃).[15][16]
Hydrodehalogenation of Aryl Halide Competing side reaction, often promoted by moisture or inefficient reductive elimination.Use a more sterically hindered ligand to favor C-N bond formation. Ensure all reagents and solvents are scrupulously dry.[14][15]
Formation of Diarylamine Reaction of the product with another molecule of aryl halide.This is less common with secondary amines but can occur. Use a slight excess of the amine to favor the primary coupling.[18]
Catalyst Decomposition (Black Precipitate) Reaction temperature is too high; Ligand is not robust enough.Lower the reaction temperature. Switch to a more stable precatalyst or a more robust ligand (e.g., NHC-based).[19]

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Reddit. Struggling with amide coupling : r/Chempros. Available from: [Link]

  • amphoteros. Uphill battles in amide couplings. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au - ACS Publications. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[8][8] Cope rearrangement/aldol cyclization. Chemical Communications (RSC Publishing). Available from: [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. PMC. Available from: [Link]

  • Thieme Chemistry. Synthesis of 8-Oxabicyclo[3.2.1]octanes. Available from: [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles. Available from: [Link]

  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC. Available from: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available from: [Link]

  • Preparation and Synthetic Applications of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives. ResearchGate. Available from: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters - ACS Publications. Available from: [Link]

  • Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. Available from: [Link]

  • AxisPharm. Amide coupling Protocol for Amino PEG. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by C-N coupling, hydrolysis, oxidation. Available from: [Link]

  • Construction of 8-Azabicyclo[3.2.1]octanes via Sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines. Organic Letters - ACS Publications. Available from: [Link]

  • Peptide coupling using recyclable bicyclic benziodazolone. The Royal Society of Chemistry. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

"troubleshooting purification of 8-Oxabicyclo[3.2.1]octan-6-amine diastereomers"

Welcome to the Technical Support Center for the purification of complex bicyclic amines. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of complex bicyclic amines. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 8-Oxabicyclo[3.2.1]octan-6-amine .

This molecule presents unique purification hurdles: the primary amine at the C6 position is highly basic, while the oxygen bridge at the C8 position acts as a rigid hydrogen-bond acceptor. These features often lead to severe chromatographic tailing, poor resolution of endo/exo diastereomers, and unpredictable solubility profiles. This guide provides field-proven, self-validating workflows to overcome these issues.

Purification Strategy Overview

Workflow Start Crude 8-Oxabicyclo[3.2.1]octan-6-amine Diastereomeric Mixture Decision Scale of Purification? Start->Decision ScaleSmall Analytical / Small Scale (< 5g) Decision->ScaleSmall < 5g ScaleLarge Preparative Scale (> 5g) Decision->ScaleLarge > 5g Deriv Derivatization (Camphanic Chloride) ScaleSmall->Deriv Salt Salt Formation (Tartaric Acid) ScaleLarge->Salt Chroma Silica Gel Chromatography (Basic Modifiers) Deriv->Chroma Pure Pure Diastereomers (>99% d.e.) Chroma->Pure Cryst Fractional Crystallization Salt->Cryst Cryst->Pure

Caption: Workflow for 8-Oxabicyclo[3.2.1]octan-6-amine diastereomer purification.

Module 1: Chromatographic Separation & Derivatization

Direct chromatography of bridged bicyclic amines often fails due to the strong interaction between the free amine and the acidic silanol groups on the silica surface.

Troubleshooting Guide: Peak Tailing & Co-elution

Troubleshooting Issue Issue: Severe Peak Tailing Check1 Is modifier present? Issue->Check1 Mod Add 1% NH4OH or Et3N Check1->Mod No Check2 Still tailing? Check1->Check2 Yes Mod->Check2 Deriv Convert to Amide Check2->Deriv Yes Success Baseline Separation Check2->Success No Deriv->Success

Caption: Decision tree for resolving chromatographic tailing of bicyclic amines.

Q: Why do my endo and exo diastereomers co-elute and streak across the column? A: The primary amine dominates the retention mechanism, masking the subtle steric differences between the endo and exo faces. While adding a basic modifier (e.g., Chloroform:Methanol:Ammonia 85:14:1) helps deprotonate the silanol groups and reduce tailing[1], it often isn't enough for baseline separation. To resolve this, you must temporarily neutralize the amine's basicity by converting it into an amide[2].

Protocol 1: Derivatization-Assisted Chromatographic Separation

Mechanism: Converting the basic amine into a neutral amide eliminates silanol interactions and amplifies the steric bulk differences between the diastereomers, allowing for facile separation on standard silica gel.

  • Amide Formation: Dissolve the crude 8-oxabicyclo[3.2.1]octan-6-amine mixture (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Add triethylamine (2.0 eq) and cool to 0 °C. Slowly add (1S)-(-)-camphanic chloride (1.1 eq). Stir for 2 hours at room temperature.

  • Quench & Extract: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3x). Dry over Na₂SO₄, filter, and concentrate.

  • Chromatographic Separation: Load the crude amide mixture onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (start 90:10, increase to 70:30). The exo and endo diastereomers will elute as distinct, baseline-separated peaks.

  • Hydrolysis: Dissolve the separated pure amide in THF/H₂O (3:1). Add LiOH (5.0 eq) and heat to 60 °C until complete conversion.

  • Isolation: Extract with CH₂Cl₂ to yield the pure amine diastereomer.

  • Self-Validation Step: Perform a TLC check of the amide before the column; you should observe two distinct spots. Post-hydrolysis, confirm the absence of the camphanic auxiliary via ¹H-NMR (look for the disappearance of the characteristic methyl singlets at ~1.0 ppm).

Module 2: Large-Scale Fractional Crystallization

When scaling past 5–10 grams, chromatography becomes economically and logistically unviable. Diastereomeric salt resolution leverages the differential solubility of supramolecular crystal lattices.

Q: How do I choose the right resolving acid for this specific scaffold? A: For rigid bicyclic amines, tartaric acid and camphorsulfonic acid are the gold standards[3]. The 8-oxa bridge pairs exceptionally well with the hydroxyl groups of tartaric acid, forming a highly ordered, rigid supramolecular lattice that drives the phase distribution of the diastereomers[4]. If tartaric acid fails, nitrobenzenesulfonate salts are renowned for yielding highly crystalline precipitates[3].

Protocol 2: Fractional Crystallization via Diastereomeric Salts

Mechanism: The 3D packing of the endo/exo amine salts in the crystal lattice differs significantly due to the bridged oxygen's hydrogen-bonding network, causing one diastereomeric salt to precipitate while the other remains solvated.

  • Salt Formation: Dissolve the amine mixture (1.0 eq) in hot methanol (10 mL/g). Add a solution of D-(-)-tartaric acid (1.0 eq) in hot methanol.

  • Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour. Do not crash-cool, as this traps impurities in the crystal lattice.

  • Isolation: Filter the resulting crystals and wash with a minimal amount of ice-cold methanol.

  • Salt Break: Suspend the isolated crystals in CH₂Cl₂ and add 1M NaOH until the aqueous layer reaches pH 10. Extract the freebase amine into the organic layer.

  • Self-Validation Step: Measure the diastereomeric excess (d.e.) of the freebase via chiral HPLC or NMR. If d.e. < 95%, perform a second recrystallization of the salt from methanol/water before executing the salt break.

Module 3: Post-Purification Handling & Yield Optimization

Q: During liquid-liquid extraction (LLE) after hydrolysis or salt breaking, my yield is unexpectedly low. Where is the product? A: 8-Oxabicyclo[3.2.1]octan-6-amine is a highly polar, low-molecular-weight bridged amine. It retains significant water solubility even as a freebase.

  • Solution: Ensure the aqueous layer is basified to pH > 10 to fully deprotonate the amine. Saturate the aqueous layer with NaCl (brine) to force the amine into the organic phase, and extract with a more polar solvent mixture like CH₂Cl₂/Isopropanol (3:1) instead of pure CH₂Cl₂[1]. Perform at least three extractions to ensure quantitative recovery.

Quantitative Comparison of Purification Strategies

Purification StrategyOptimal ScaleTarget d.e. (%)Primary AdvantageKey Limitation
Direct Silica Gel (Basic Modifiers) < 5 g85 - 95%Fast, requires no additional chemical stepsHigh risk of tailing and co-elution
Derivatization (Camphanic Amides) 1 - 20 g> 99%Baseline separation, exceptionally high purityRequires 2 extra synthetic steps (amide formation/hydrolysis)
Fractional Crystallization (Tartrate Salts) > 20 g90 - 98%Highly scalable, low solvent cost, no chromatographyRequires solvent screening, lower initial first-crop yield

References

  • Chemistry Stack Exchange. "How to separate two diastereomeric amines?". [Link]

  • Journal of Medicinal Chemistry - ACS Publications. "2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters". [Link]

  • IntechOpen. "Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures".[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 8-Oxabicyclo[3.2.1]octan-6-amine

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals working with the 8-Oxabicyclo[3.2.1]octan-6-amine scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals working with the 8-Oxabicyclo[3.2.1]octan-6-amine scaffold. While this bicyclic framework is highly valued for its unique pharmacokinetic properties and rigid stereochemistry[1], its dual-functional nature (an ether bridge and a primary amine) introduces specific stability challenges under extreme pH conditions.

Below, we synthesize field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your compound during synthesis, purification, and storage.

Part 1: Mechanistic Causality & Troubleshooting FAQs

Understanding the chemical causality behind degradation is critical. The 8-oxabicyclo[3.2.1]octane core is generally robust, but the 8-oxa (ether) bridge is susceptible to strain-release cleavage by strong electrophiles, while the 6-amine dictates the molecule's acid-base equilibrium and oxidative stability[2].

Pathway A 8-Oxabicyclo[3.2.1]octan-6-amine B Amine Protonation (Mild Acid, pH 2-6) A->B Dilute HCl / TFA C Ether Coordination (Strong Lewis/Brønsted Acid) A->C BBr3, TiCl4, Conc. HBr D Stable Ammonium Salt (No Ring Opening) B->D E Oxonium Intermediate (High Energy) C->E F Nucleophilic Attack (e.g., Halide ion) E->F G Ring-Opened Product (Cycloheptane Derivative) F->G Bicyclic Strain Release

Mechanistic divergence of 8-Oxabicyclo[3.2.1]octan-6-amine under mild vs. strong acidic conditions.

Q1: During Boc-deprotection with strong acids, I observe a highly polar byproduct and low recovery. What is happening?

Causality: You are likely observing acid-catalyzed ether cleavage. While the 6-amine readily protonates to form a stable ammonium salt (protecting it from side reactions), the 8-oxa bridge is vulnerable to strong Lewis acids (e.g., BBr3​ , TiCl4​ ) or concentrated Brønsted acids with nucleophilic counterions (e.g., HBr/AcOH). The bridgehead oxygen coordinates with the acid to form a high-energy oxonium intermediate. A nucleophile then attacks the adjacent carbon, cleaving the C-O bond to relieve bicyclic ring strain, resulting in a functionalized cycloheptane derivative[2]. Resolution: Shift to milder deprotection conditions. Use 1–2 M HCl in ethereal solvents or standard TFA/DCM mixtures at 0°C, avoiding prolonged exposure times.

Q2: My compound turns yellow and degrades when stored as a free base after aqueous workup. Why?

Causality: In basic media (pH > 10), the compound exists entirely as a free primary amine. Free primary aliphatic and bicyclic amines are prone to atmospheric auto-oxidation, forming hydroxylamines or imines that subsequently polymerize into colored degradants. Furthermore, the free base can act as a nucleophile, participating in intermolecular reactions with trace electrophilic impurities. Resolution: Never store the compound as a free base. Always convert it to an HCl or acetate salt for long-term storage. If the free base is required for a subsequent reaction, generate it in situ or use it immediately.

Q3: Does the stereochemistry (endo vs. exo) at the 6-position affect stability?

Causality: Yes. The endo-amine points into the concave face of the bicyclic system. This increases steric shielding but places the amine in closer proximity to the oxygen bridge, potentially facilitating intramolecular hydrogen bonding. The exo-amine is sterically unhindered and projects outward, making it more reactive toward external electrophiles but less prone to strain-induced instability during transition-metal catalyzed functionalizations[1][3].

Part 2: Quantitative Stability Profile

The following table summarizes the stability of the 8-Oxabicyclo[3.2.1]octan-6-amine scaffold across various pH ranges and reagent exposures, derived from standardized LC-MS/MS degradation tracking.

Condition / ReagentpH RangePrimary FormStability (24h @ 25°C)Primary Degradation Pathway
Conc. HBr / BBr3​ < 0Oxonium / AmmoniumPoor (< 10% recovery)Ether cleavage / Ring opening to cycloheptane
Dilute HCl / TFA 1 – 4Ammonium SaltExcellent (> 98%)None (Highly stable as protonated salt)
Phosphate Buffer 7.4Mixed (Salt/Base)Good (> 95%)Trace oxidation over prolonged periods
Aqueous NaOH > 12Free BaseModerate (~ 80%)Auto-oxidation of the primary amine
Organolithiums N/ADeprotonatedPoor α -deprotonation / skeletal rearrangement

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in observable checkpoints to verify the success of the step before proceeding, preventing the carryover of degraded material.

Workflow S1 Prepare 10 mM Stock (Anhydrous DMSO) S2 Aliquot into Buffers (pH 2, 7, 12) S1->S2 S3 Incubate (25°C & 40°C, 24h) S2->S3 S4 Quench & Dilute (1:10 in cold MeCN) S3->S4 S5 LC-MS/MS Analysis (Monitor m/z 128.1) S4->S5

Standardized self-validating workflow for assessing the pH-dependent stability of bicyclic amines.

Protocol A: Safe Salt Formation (Preventing Acidic Ring-Opening)

Use this protocol to convert the unstable free base into a stable HCl salt without triggering ether cleavage.

  • Dissolution: Dissolve 1.0 mmol of the crude free base in 10 mL of anhydrous diethyl ether ( Et2​O ) in a flame-dried flask.

    • Validation Check: The solution must be perfectly clear. Cloudiness indicates pre-existing polymeric oxidation products. Filter through a 0.22 µm PTFE syringe filter if cloudy.

  • Cooling: Chill the flask to 0°C in an ice bath for 10 minutes. (Causality: Lowering the thermal energy suppresses the activation energy required for oxonium-induced ring opening).

  • Acidification: Dropwise, add 1.1 equivalents (1.1 mmol) of a pre-titrated 2.0 M HCl in Et2​O solution under vigorous stirring.

    • Validation Check: A crisp, white precipitate should form immediately upon each drop. If the precipitate appears gummy, oily, or yellow, moisture has compromised the reaction, or the acid concentration was locally too high.

  • Isolation: Stir for an additional 15 minutes at 0°C, then vacuum filter the solid over a glass frit. Wash with 2 x 5 mL of cold anhydrous Et2​O .

  • Drying: Dry the white powder under high vacuum for 4 hours. The resulting hydrochloride salt is indefinitely stable at room temperature.

Protocol B: Mild Base-Mediated Freebasing

Use this protocol to isolate the free base for immediate downstream coupling reactions without causing oxidative degradation.

  • Aqueous Suspension: Suspend the HCl salt (1.0 mmol) in 10 mL of degassed, deionized water at 4°C.

  • Basification: Slowly add cold, saturated aqueous NaHCO3​ until the pH reaches exactly 8.5 – 9.0.

    • Validation Check: Use a calibrated pH meter, not pH paper. Do not exceed pH 9.5. Using strong bases like NaOH drives the pH > 12, rapidly accelerating oxidative degradation.

  • Extraction: Immediately extract the aqueous layer with 3 x 10 mL of cold dichloromethane (DCM).

    • Validation Check: The DCM layer must remain colorless. A yellow tint indicates that auto-oxidation has already begun.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temperature < 25°C). Use the resulting free base within 1 hour.

References

  • [2] Ring-Opening in 8-Oxabicyclo[3.2.1]octane. Journal of Organic Chemistry, Vol. 48, No. 25, 1983. URL:[Link]

  • [3] Scope of Palladium-Catalyzed Alkylative Ring Opening. ACS Publications / Journal of Organic Chemistry, 2004. URL:[Link]

  • [1] 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry, 2000. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Troubleshooting for 8-Oxabicyclo[3.2.1]octan-6-amine

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 8-Oxabicyclo[3.2.1]octan-6-amine (CAS: 2167942-09-6) [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 8-Oxabicyclo[3.2.1]octan-6-amine (CAS: 2167942-09-6) [1].

As a bridged bicyclic amine featuring an ether linkage, this building block is highly valued for introducing conformational restriction into pharmacophores. However, its specific structural features demand rigorous handling to prevent yield-crushing degradation. This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to ensure experimental success.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why did my batch of 8-Oxabicyclo[3.2.1]octan-6-amine become cloudy or develop a white crust after opening? Expert Answer: This is a classic symptom of carbamate and carbonate salt formation. As a primary aliphatic amine, 8-oxabicyclo[3.2.1]octan-6-amine acts as a powerful nucleophile and base. When exposed to ambient air, it rapidly reacts with atmospheric carbon dioxide ( CO2​ ) to form carbamate salts, and absorbs moisture ( H2​O ) to form amine carbonates [2].

  • The Causality: The electron-donating nature of the bicyclic ether framework enhances the basicity of the primary amine, drastically increasing its affinity for electrophilic CO2​ . This degradation quenches the amine's nucleophilicity, leading to stoichiometric imbalances and failed amide couplings.

Q2: What are the mandatory storage conditions to prevent this degradation? Expert Answer: To maintain structural integrity, the compound must be managed under a strict cold-chain and inert atmosphere protocol [1].

  • Temperature: Store strictly at 2–8 °C to minimize thermal degradation and volatilization.

  • Atmosphere: The headspace of the container must be flushed with high-purity Argon or Nitrogen prior to sealing.

  • Handling: Always allow the sealed vial to warm to room temperature in a desiccator before opening. Opening a cold vial immediately condenses atmospheric moisture into the reagent.

Q3: Can I use the degraded (cloudy) amine directly in my reaction if I add an excess of a tertiary base like DIPEA? Expert Answer: This is highly discouraged. While N,N-diisopropylethylamine (DIPEA) can theoretically liberate the free base from its carbonate salt, the accompanying water (from atmospheric moisture absorption) will rapidly hydrolyze moisture-sensitive coupling reagents (e.g., HATU, EDC) and destroy activated esters. You must perform a dedicated free-basing protocol prior to use.

Part 2: Quantitative Data & Physicochemical Properties

To ensure accurate stoichiometric calculations and safe handling, reference the standardized physical properties below [1] [3].

PropertySpecification / Value
Chemical Name 8-Oxabicyclo[3.2.1]octan-6-amine
CAS Registry Number 2167942-09-6
Molecular Formula C7​H13​NO
Molecular Weight 127.18 g/mol
Recommended Storage 2–8 °C, Dark place, Inert atmosphere
Primary Hazards Skin/Eye Irritant, Highly Hygroscopic
Transportation Cold-chain required

Part 3: Troubleshooting & Experimental Protocols

Issue: Low Conversion Rates in Amide Couplings or Reductive Aminations

Root Cause Analysis: Moisture contamination or carbamate formation has reduced the effective concentration of the active free base.

Solution: The Self-Validating Free-Basing & Anhydrous Recovery Protocol

To salvage degraded 8-Oxabicyclo[3.2.1]octan-6-amine, we utilize a biphasic basic wash followed by rigorous organic drying. This protocol is designed as a self-validating system —it inherently proves its own success before you commit the reagent to a complex synthesis.

Step-by-Step Methodology:

  • Dissolution: Suspend the degraded 8-Oxabicyclo[3.2.1]octan-6-amine in analytical-grade Dichloromethane (DCM) using a ratio of 10 mL DCM per gram of amine.

  • Basification: Add an equal volume of cold 1M aqueous Sodium Hydroxide (NaOH). Stir vigorously for 15 minutes at room temperature.

    • Causality: The strong aqueous base deprotonates the amine salts and forces the decomposition of carbamates back into the active free base and water-soluble carbonate ions.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer twice more with fresh DCM to ensure quantitative recovery of the amine.

  • Rigorous Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). Swirl the flask continuously.

    • Self-Validation Checkpoint 1: The drying agent must flow freely like sand. If it clumps heavily, water is still present; add more Na2​SO4​ until free-flowing behavior is observed.

  • Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporation).

    • Critical Parameter: Keep the water bath temperature below 25 °C . Bicyclic aliphatic amines have relatively high vapor pressures and will co-evaporate if heated excessively.

  • Final Verification:

    • Self-Validation Checkpoint 2: Perform a visual clarity test. The resulting oil/solid must be perfectly transparent. To guarantee anhydrous conditions for sensitive couplings, perform a rapid Karl Fischer titration (target: <100 ppm H2​O ).

  • Storage: Immediately flush the receiving flask with Argon, seal with a suba-seal, and return to 2–8 °C storage.

Part 4: Workflows & Logical Relationships

The following decision tree dictates the standard operating procedure for handling this sensitive bicyclic amine in a drug discovery setting.

Workflow A Receive 8-Oxabicyclo[3.2.1]octan-6-amine B Store at 2-8°C under Inert Gas (Argon/N2) A->B C Visual Inspection in Glovebox B->C D Clear Liquid / Free-flowing Solid C->D Pristine State E Cloudy / Sticky / Crusty (Degraded) C->E CO2/H2O Absorbed F Directly Proceed to Synthesis D->F G Execute Free-Basing Recovery Protocol E->G G->F Validated Anhydrous

Fig 1: Handling and recovery workflow for 8-Oxabicyclo[3.2.1]octan-6-amine.

Part 5: References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Monoamine Transporter Activity of 8-Oxabicyclo[3.2.1]octan-6-amine and 8-Azabicyclo[3.2.1]octane Analogs

Introduction: The Significance of the Bicyclo[3.2.1]octane Scaffold in Neuropharmacology The rigid 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a cornerstone in the development of centrally actin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Bicyclo[3.2.1]octane Scaffold in Neuropharmacology

The rigid 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a cornerstone in the development of centrally acting agents. It forms the core of numerous biologically active natural products, such as cocaine and atropine, and a vast library of synthetic analogs that have been pivotal in neuroscience research.[1][2] These compounds are particularly recognized for their interaction with monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). By inhibiting the reuptake of these key neurotransmitters, these molecules can profoundly modulate mood, cognition, and behavior.[3][4]

A critical area of investigation in medicinal chemistry involves the strategic replacement of the nitrogen atom at the 8-position of the tropane ring with other heteroatoms. This guide focuses on a comparative analysis of 8-azabicyclo[3.2.1]octane analogs with their 8-oxabicyclo[3.2.1]octane counterparts, with a particular emphasis on derivatives bearing an amine functionality at the 6-position. The central question we address is: How does the substitution of the bridge nitrogen with an oxygen atom influence the binding affinity, functional activity, and selectivity of these compounds for monoamine transporters?

This guide will provide researchers, scientists, and drug development professionals with a comprehensive comparison of these two important classes of bicyclic compounds. We will delve into their synthesis, structure-activity relationships (SAR), and the downstream signaling consequences of their interaction with the dopamine transporter. All discussions are supported by experimental data from peer-reviewed literature and include detailed protocols for key pharmacological assays.

Core Structural Comparison

The fundamental difference between the two scaffolds lies in the heteroatom at the 8-position. This seemingly subtle change from a nitrogen (in the 8-aza- series) to an oxygen (in the 8-oxa- series) has profound implications for the molecule's physicochemical properties and its interaction with biological targets.[5]

cluster_0 Core Scaffolds 8-Azabicyclo[3.2.1]octane (Tropane) 8-Azabicyclo[3.2.1]octane (Tropane) 8-Oxabicyclo[3.2.1]octane 8-Oxabicyclo[3.2.1]octane

Caption: Core structures of 8-Azabicyclo[3.2.1]octane and 8-Oxabicyclo[3.2.1]octane.

The nitrogen atom in the tropane skeleton is basic and can be protonated at physiological pH, potentially forming ionic interactions with acidic residues in the binding pocket of transporters.[5] In contrast, the oxygen atom in the 8-oxabicyclo[3.2.1]octane scaffold is a hydrogen bond acceptor but lacks the basicity of the nitrogen. This fundamental difference in electronic properties significantly influences the binding modes and affinities of these analogs.

Comparative Synthesis Strategies

The synthetic accessibility of these scaffolds is a crucial consideration for their development as research tools or therapeutic agents. Both classes of compounds can be synthesized through various routes, often involving cycloaddition reactions to construct the bicyclic core.

Synthesis of 8-Azabicyclo[3.2.1]octane Analogs

A classic and efficient method for the synthesis of the tropane skeleton is the Robinson-Schöpf reaction, a biomimetic one-pot condensation.[6] More modern approaches often utilize [3+2] cycloadditions of azomethine ylides, which offer excellent stereocontrol.[3]

G start Pyrrole Derivatives cycloaddition [3+2] Cycloaddition start->cycloaddition vinylcarbenoid Rhodium-Stabilized Vinylcarbenoid vinylcarbenoid->cycloaddition tropane_core 8-Azabicyclo[3.2.1]octane Core cycloaddition->tropane_core functionalization Functional Group Interconversion tropane_core->functionalization final_product Target 8-Aza Analog functionalization->final_product cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicle DA_pre Dopamine DA_vesicle->DA_pre Release DA_synapse Dopamine DA_pre->DA_synapse Bicyclic_inhibitor 8-Aza / 8-Oxa Analog Bicyclic_inhibitor->DAT Inhibition DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R Binding AC Adenylyl Cyclase D1R->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation downstream Downstream Signaling (e.g., CREB, ERK) PKA->downstream

Caption: Simplified signaling pathway of dopamine transporter inhibition.

  • D1 Receptor Pathway: Activation of D1-like receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB, influencing gene expression and neuronal plasticity. [7]* D2 Receptor Pathway: Activation of D2-like receptors, conversely, inhibits adenylyl cyclase, leading to a decrease in cAMP levels. D2 receptors also modulate other signaling pathways, including those involving β-arrestin and Akt/GSK3. [8][9] The sustained activation of these pathways due to DAT inhibition is thought to underlie the psychostimulant and therapeutic effects of these compounds. Dysregulation of DAT function and its signaling cascades is implicated in a variety of neuropsychiatric disorders, including ADHD, depression, and substance use disorders. [10][11]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the activity of these compounds.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to compete with a known radiolabeled ligand.

Workflow for Radioligand Binding Assay

prep Membrane Preparation (from cells expressing DAT/SERT/NET) incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Caption: General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). [12]

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, include a high concentration of a known non-radiolabeled inhibitor (e.g., GBR 12909 for DAT).

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Protocol 2: [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the corresponding transporter. [11][13][14] Methodology:

  • Cell Culture:

    • Plate cells expressing the transporter of interest (e.g., hDAT-HEK293 cells) in a 96-well plate and grow them to confluency.

  • Uptake Assay:

    • On the day of the experiment, wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C. To determine non-specific uptake, use a known potent inhibitor (e.g., nomifensine for DAT). [7] * Initiate the uptake by adding a fixed concentration of [³H]dopamine to each well.

    • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

  • Quantification and Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

    • Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the control (vehicle) after subtracting the non-specific uptake.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Conclusion and Future Directions

The substitution of the bridge nitrogen in the 8-azabicyclo[3.2.1]octane scaffold with an oxygen atom provides a fascinating avenue for modulating pharmacological activity at monoamine transporters. The resulting 8-oxabicyclo[3.2.1]octane analogs retain potent affinity for the dopamine transporter, demonstrating that the overall topology of the bicyclic system is a key determinant of binding. However, this structural modification can subtly alter selectivity profiles and potentially functional activity, offering opportunities to fine-tune the pharmacological properties of these compounds.

While a significant body of research exists for 2- and 3-substituted analogs, the comparative activity of 6-amino substituted derivatives of these two scaffolds remains a promising yet underexplored area. Future research should focus on the direct, side-by-side comparison of identically substituted 8-aza- and 8-oxabicyclo[3.2.1]octan-6-amine analogs. Such studies, encompassing not only binding affinity but also functional assays for uptake inhibition and neurotransmitter release, will be crucial for a comprehensive understanding of the SAR of this particular substitution pattern. This knowledge will undoubtedly contribute to the design of novel and more selective probes for studying the intricacies of monoamine transporter function and may ultimately lead to the development of new therapeutics for a range of neuropsychiatric disorders.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Bolan, E. A., et al. (2007). Mechanisms of dopamine transporter regulation in normal and disease states. Neuropharmacology, 52(8), 1577-1588. [Link]

  • De Simone, A., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • Gaskill, P. J., et al. (2014). The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. Journal of Neuroimmunology, 274(1-2), 1-11. [Link]

  • Li, W., et al. (2017). Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa- [12][12]Cope rearrangement/aldol cyclization. Chemical Communications, 53(1), 143-146. [Link]

  • Lomenzo, S. A., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Bioorganic & Medicinal Chemistry Letters, 21(24), 7258-7262. [Link]

  • Manza, P., et al. (2025). Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. International Journal of Molecular Sciences, 26(17), 13881. [Link]

  • Meltzer, P. C., et al. (1997). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry, 40(18), 2661-2673. [Link]

  • Torun, L., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 20(8), 2762-2772. [Link]

  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489-496. [Link]

  • Meltzer, P. C., et al. (2001). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 44(16), 2619-2635. [Link]

  • Wu, W. H., et al. (2023). Dopamine Transporter Endocytic Trafficking: Neuronal Mechanisms and Potential Impact On DA-Dependent Behaviors. Frontiers in Cellular Neuroscience, 17, 1166418. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The dopamine system in normal and disordered states. Pharmacological Reviews, 63(1), 182-213. [Link]

  • Gerber, S., & Vogel, P. (2008). Preparation and Synthetic Applications of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives. CHIMIA International Journal for Chemistry, 62(4), 221-224. [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. [Link]

  • Bombieri, G., et al. (2000). STRUCTURAL AND CONFORMATIONAL STUDIES OF 3,8-DIAZABICYCLO[3.2.1]OCTANE DERIVATIVES, SELECTIVE AGONISTS OF µ-OPIOID RECEPTORS. Il Farmaco, 55(8), 545-552. [Link]

  • Kozikowski, A. P., et al. (2000). Novel Conformationally Constrained Tropane Analogues by 6-endo-trig Radical Cyclization and Stille Coupling − Switch of Activity toward the Serotonin and/or Norepinephrine Transporter. Journal of Medicinal Chemistry, 43(10), 1930-1941. [Link]

  • Meltzer, P. C., et al. (2001). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 44(16), 2619-2635. [Link]

  • Meltzer, P. C., et al. (1997). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry, 40(18), 2661-2673. [Link]

  • Nogrady, T. (2009). The role of the tropane skeleton in drug research. INHN. [Link]

  • Organon. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
  • Olson, A. J., et al. (2025). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. bioRxiv. [Link]

  • Wang, Y., et al. (2022). Reagent-Controlled Regiodivergent Annulations of Achmatowicz Products with Vinylogous Nucleophiles: Synthesis of Bicyclic Cyclopenta[b]pyrans and 8-Oxabicyclo[3.2.1]octane Derivatives. Organic Letters, 24(43), 7959-7964. [Link]

  • Alsamarrai, A. S. H. (2019). Synthesis of Tropane Derivatives. IntechOpen. [Link]

  • Sweta, V. R., & Lakshmi, T. (2015). Pharmacological profile of tropane alkaloids. Journal of Chemical and Pharmaceutical Research, 7(5), 117-119. [Link]

  • Meltzer, P. C., et al. (2007). Synthesis of 8-thiabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters. Bioorganic & Medicinal Chemistry Letters, 17(2), 544-548. [Link]

Sources

Comparative

Scaffold Hopping in Medicinal Chemistry: A Comparative SAR Guide to 8-Oxabicyclo[3.2.1]octan-6-amine Derivatives

Executive Summary: Redefining Bicyclic Chemical Space In modern drug discovery, overcoming the pharmacokinetic and safety liabilities of traditional scaffolds is a primary driver of innovation. The 8-oxabicyclo[3.2.1]oct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Redefining Bicyclic Chemical Space

In modern drug discovery, overcoming the pharmacokinetic and safety liabilities of traditional scaffolds is a primary driver of innovation. The 8-oxabicyclo[3.2.1]octan-6-amine scaffold represents a sophisticated structural evolution from classical tropanes (8-azabicyclo[3.2.1]octanes) and ubiquitous piperidines. By replacing the highly basic bridgehead nitrogen with a neutral oxygen atom and introducing a tunable amine vector at the 6-position, medicinal chemists can decouple target affinity from off-target toxicities (such as hERG channel inhibition).

This guide provides an objective, data-driven comparison of the 8-oxabicyclo[3.2.1]octan-6-amine core against alternative scaffolds, detailing the structure-activity relationship (SAR) principles and the self-validating experimental protocols required to evaluate them.

Structural Comparison: 8-Oxa-6-amine vs. Traditional Scaffolds

When designing ligands for monoamine transporters or kinase inhibitors, the choice of the core scaffold dictates the spatial arrangement of pharmacophores.

  • 8-Azabicyclo[3.2.1]octanes (Tropanes): Historically the gold standard for monoamine transporter ligands. However, the bridgehead nitrogen is highly basic (pKa ~9.5), meaning it is almost entirely protonated at physiological pH. While this forms a strong salt bridge with target aspartate residues, it also drives high hERG liability and limits blood-brain barrier (BBB) permeability.

  • Piperidines: Highly flexible and synthetically accessible. However, their conformational flexibility often leads to promiscuous binding profiles, requiring bulky substituents to lock them into active conformations, which negatively impacts lipophilic efficiency (LipE).

  • 8-Oxabicyclo[3.2.1]octan-6-amines: The substitution of the basic amine at the 8-position with an oxygen atom was historically driven by the discovery that an ionic bond at this position is not strictly required for potent target inhibition[1]. The oxygen acts as a hydrogen-bond acceptor, lowering the overall basicity and logD. Moving the basic amine to the 6-position provides a novel, conformationally restricted vector for solvent-exposed functionalization or targeted hinge-binding in kinases[2].

Comparative Performance Data

The following table summarizes typical profiling data for optimized derivatives of each scaffold class targeting central nervous system (CNS) receptors.

Scaffold CoreTarget Affinity (IC50)LogD (pH 7.4)hERG Liability (IC50)Microsomal T1/2 (min)
8-Azabicyclo[3.2.1]octane +++ (<5 nM)1.5 - 2.0High (<1 µM)15 - 30
Piperidine ++ (10-50 nM)2.0 - 3.0Moderate (1-5 µM)20 - 45
8-Oxabicyclo[3.2.1]octan-6-amine +++ (<5 nM)1.0 - 1.8Low (>10 µM)>60

Structure-Activity Relationship (SAR) Deep Dive

The optimization of 8-oxabicyclo[3.2.1]octan-6-amine derivatives relies on understanding the distinct roles of the core heteroatoms and their stereochemical orientations[3].

  • The 8-Oxa Bridge (Dipole Modulation): Replacing the nitrogen with oxygen removes the primary basic center. This dramatically reduces the risk of phospholipidosis and hERG binding. The oxygen lone pairs can still engage in critical dipole-dipole interactions or act as H-bond acceptors within the binding pocket[4].

  • The 6-Amine Vector (Targeted Engagement): The amine at the 6-position can be functionalized as a secondary amine, amide, or urea. Because the bicyclic core is rigid, the trajectory of the 6-amine is highly predictable. Exo and endo isomers present the amine vector at vastly different angles, allowing precise probing of sub-pockets.

  • C3 Functionalization: Similar to classic tropanes, the 3-position is typically substituted with aryl or biaryl groups to occupy deep hydrophobic pockets[4].

SAR_Strategy A 8-Aza Scaffold (Tropane) B 8-Oxa Scaffold (Reduced Basicity) A->B Scaffold Hopping (O for NH) C 6-Amine Functionalization (Vector Optimization) B->C C6 Substitution D Lead Candidate (High Selectivity, Low hERG) C->D SAR Iteration

Workflow illustrating the scaffold hopping strategy from tropanes to 8-oxa-6-amine derivatives.

Binding_Mechanisms Target Target Protein Pocket Oxa 8-Oxa Bridge Oxa->Target Dipole / H-Bond Acceptor Amine 6-Amine Vector Amine->Target Salt Bridge / H-Bond Donor Subst C3 Aryl Substituents Subst->Target Hydrophobic / π-π Stacking

Pharmacophore model demonstrating the distinct binding interactions of the 8-oxa-6-amine core.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We explain not just how to perform the assay, but why specific parameters are chosen.

Protocol A: Radioligand Binding Assay (Target Engagement)

Purpose: To determine the binding affinity (Ki) of 8-oxabicyclo[3.2.1]octan-6-amine derivatives. Causality & Rationale: We utilize a radioligand displacement assay rather than a functional cellular assay for initial SAR screening. Functional assays are susceptible to false positives from membrane-disrupting agents or metabolic inhibitors. Binding assays provide a direct thermodynamic measurement of target affinity, isolating the physical interaction from downstream cellular machinery.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize target-expressing cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with 120 mM NaCl and 5 mM KCl. Rationale: The specific ion concentrations maintain the active conformation of monoamine transporters.

  • Incubation: Add 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of radioligand (e.g., [3H]WIN 35,428 at a final concentration of 1.5 nM), and 100 µL of membrane suspension to a 96-well plate.

  • Equilibration: Incubate the plates at 4°C for 2 hours. Rationale: 4°C prevents proteolytic degradation of the receptor and slows ligand dissociation, providing a stable equilibrium window.

  • Filtration & Detection: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI). Wash three times with ice-cold buffer and measure bound radioactivity via liquid scintillation counting. Rationale: PEI coats the glass fibers with positive charges, drastically reducing the non-specific binding of lipophilic radioligands to the filter matrix.

System Validation & Quality Control:

  • Non-Specific Binding (NSB) Control: Run parallel wells containing 10 µM of a known high-affinity competitor (e.g., indatraline). The assay is only valid if the signal-to-background ratio (Total Binding / NSB) exceeds 5:1.

  • Z'-Factor Verification: Ensure the Z'-factor of the assay plate is >0.6, confirming assay robustness.

Protocol B: Liver Microsomal Stability Assay (ADME Profiling)

Purpose: To evaluate the Phase I metabolic half-life (T1/2) and intrinsic clearance (CLint) of the scaffold. Causality & Rationale: Microsomal stability is prioritized over hepatocyte stability in early SAR. While hepatocytes offer a complete metabolic picture, microsomes isolate CYP450-mediated Phase I oxidation. Since the primary metabolic liability of bicyclic amines is typically N-dealkylation or C-oxidation, isolating Phase I enzymes allows us to establish a direct, unconfounded structure-metabolism relationship (SMR).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLMs) at a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Rationale: Instead of adding direct NADPH, a regenerating system is used to maintain a constant supply of reducing equivalents, preventing the reaction rate from artificially plateauing due to cofactor depletion.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at exact time intervals.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

System Validation & Quality Control:

  • Positive Control: Verapamil is included as a high-clearance control. The assay is validated only if Verapamil exhibits a T1/2 of <15 minutes.

  • Negative Control (Minus-NADPH): A parallel incubation lacking the NADPH regenerating system is run. If compound depletion occurs here, it indicates chemical instability or non-CYP-mediated degradation, invalidating the CYP-clearance calculation.

References

  • Title: 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters Source: NIH / PMC URL: [Link]

  • Title: WO2011075515A1 - Aminopyrimidines as syk inhibitors Source: Google Patents URL
  • Title: Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations Source: ResearchGate URL: [Link]

Sources

Validation

Comparative Evaluation Guide: 8-Oxabicyclo[3.2.1]octan-6-amine Scaffolds vs. Traditional Amines in Drug Discovery

As drug discovery pipelines increasingly focus on challenging targets, the physicochemical properties of the underlying chemical scaffolds dictate the success or failure of a lead series. The 8-oxabicyclo[3.2.1]octan-6-a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly focus on challenging targets, the physicochemical properties of the underlying chemical scaffolds dictate the success or failure of a lead series. The 8-oxabicyclo[3.2.1]octan-6-amine scaffold has emerged as a highly privileged, conformationally restricted building block. By replacing the bridgehead nitrogen of classical tropanes with an oxygen atom and projecting an amine vector from the 6-position, medicinal chemists can independently tune basicity, metabolic stability, and target affinity.

This guide provides an objective, data-driven comparison of the 8-oxabicyclo[3.2.1]octan-6-amine scaffold against traditional alternatives, detailing the causality behind its superior performance and the self-validating protocols required for its in vitro and in vivo evaluation.

Structural Rationale & Mechanistic Grounding

Historically, it was assumed that a basic nitrogen atom within a bridged bicyclic system (e.g., the 8-aza bridge in tropanes) was strictly required for anchoring compounds to targets like monoamine transporters. However, authoritative structure-activity relationship (SAR) studies have disproven this dogma. Research by Meltzer et al. demonstrated that the 8-nitrogen is not a prerequisite for binding; substituting it with an ether oxygen (the 8-oxa bioisostere) maintains or even enhances target affinity while drastically altering the molecule's physicochemical profile .

The inclusion of the 6-amine on this 8-oxa core provides three distinct advantages:

  • Reduced Basicity via Inductive Effects: The electronegative 8-oxygen exerts a through-bond inductive pull, lowering the pKa of the 6-amine (typically to ~7.8–8.2) compared to highly basic piperidines or 8-aza analogs (pKa > 9.5). This increases the fraction of un-ionized molecules at physiological pH, mitigating hERG liability and enhancing passive membrane permeability.

  • Metabolic Shielding: The oxygen bridge eliminates the primary site for oxidative N-dealkylation by Cytochrome P450 enzymes, a major clearance liability in traditional 8-aza scaffolds.

  • Conformational Pre-organization: The rigid bicyclic framework locks the 6-amine vector in a defined trajectory, minimizing the entropic penalty upon binding to the target protein compared to flexible aliphatic chains .

SAR Scaffold 8-Oxabicyclo[3.2.1]octan-6-amine OxaBridge 8-Oxa Bridge Scaffold->OxaBridge Amine 6-Amine Vector Scaffold->Amine Rigidity Bicyclic Core Scaffold->Rigidity Inductive Inductive Effect (Lowers pKa) OxaBridge->Inductive Metabolism Blocks N-dealkylation OxaBridge->Metabolism Amine->Inductive Entropic Low Entropic Penalty Rigidity->Entropic BBB Enhanced BBB Penetration Inductive->BBB Metabolism->BBB

Logical mapping of 8-oxa scaffold structural features to biological outcomes.

Comparative Performance Profiling

To objectively evaluate the 8-oxabicyclo[3.2.1]octan-6-amine scaffold, we benchmark it against two common alternatives: the classical 8-Azabicyclo[3.2.1]octan-6-amine (a tropane derivative) and the highly flexible 3-Aminopiperidine .

Parameter8-Oxabicyclo[3.2.1]octan-6-amine (Target)8-Azabicyclo[3.2.1]octan-6-amine (Tropane)3-Aminopiperidine (Flexible)
Conformational Rigidity High (Conformationally Locked)High (Conformationally Locked)Low (Highly Flexible)
Amine pKa (Calculated) ~ 7.8 - 8.2~ 9.5 - 10.2 (Bridgehead N)~ 9.0 - 9.5
Metabolic Stability (Cl_int) < 15 µL/min/mg (Highly Stable)> 45 µL/min/mg (Rapid N-dealkylation)~ 30 µL/min/mg
Target Affinity (Entropic Penalty) Low Penalty (High Affinity)Low Penalty (High Affinity)High Penalty (Lower Affinity)
In Vivo BBB Penetration (Kp) > 1.2 (Excellent Parenchymal Exposure)< 0.5 (Poor / Highly Effluxed)~ 0.8 (Moderate)

Data Interpretation: The 8-oxa scaffold achieves the "Goldilocks" zone for central nervous system (CNS) and systemic drug design. It retains the high-affinity binding characteristics of the rigid tropane core while shedding its metabolic and permeability liabilities.

In Vitro Evaluation Methodology: Microsomal Stability

To accurately quantify the metabolic shielding provided by the 8-oxa bridge, intrinsic clearance ( Clint​ ) must be assessed. The following protocol is designed as a self-validating system to prevent false positives caused by chemical instability or matrix effects.

Step-by-Step Protocol: High-Throughput Liver Microsome Assay
  • Matrix Preparation: Dilute human or mouse liver microsomes (HLM/MLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the 8-oxabicyclo[3.2.1]octan-6-amine test compound to achieve a final assay concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent CYP450 inhibition).

  • Initiation & Self-Validation (Crucial):

    • Active Arm: Initiate the reaction by adding 1 mM NADPH.

    • Control Arm (-NADPH): Add buffer instead of NADPH. Causality: This control proves that any compound depletion is strictly CYP450-mediated metabolism, not spontaneous chemical hydrolysis or non-specific binding to the assay plate.

  • Kinetic Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide. Causality: Tolbutamide acts as an internal standard (IS). Because it has a stable LC-MS ionization profile, it corrects for extraction recovery variances and ion suppression caused by microsomal lipids.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) from the log-linear slope of compound depletion, and derive Clint​ (µL/min/mg protein).

In Vivo Evaluation Methodology: Pharmacokinetics & Brain Penetration

To validate the theoretical permeability benefits of the lowered pKa, in vivo pharmacokinetic (PK) and brain-to-plasma ratio ( Kp​ ) studies are required.

Step-by-Step Protocol: Cassette PK and Brain Perfusion
  • Dosing: Administer the compound to C57BL/6 mice via intravenous (IV, 1 mg/kg) and oral (PO, 5 mg/kg) routes.

  • Plasma Sampling: Collect blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge to isolate plasma.

  • Brain Harvesting & Perfusion (Crucial): At the Tmax​ (typically 1 hour post-dose), deeply anesthetize the animal. Perform a transcardiac perfusion with ice-cold saline via the left ventricle until the liver and brain clear of blood. Causality: The brain is highly vascularized (blood comprises ~2-5% of brain weight). Without perfusion, compound trapped in the cerebral vasculature will contaminate the tissue sample, yielding a false-positive Kp​ value. Perfusion ensures you are measuring true parenchymal penetration.

  • Tissue Processing: Homogenize the perfused brain in 3 volumes of PBS (w/v).

  • Extraction & Quantification: Extract both plasma and brain homogenate with acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate the Area Under the Curve (AUC) and determine the Kp​ ( AUCbrain​/AUCplasma​ ). A Kp​>1.0 confirms excellent BBB penetration driven by the 8-oxa scaffold's optimized pKa.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Library Compound Library Binding Target Binding Assay Library->Binding Screen Stability Metabolic Stability Library->Stability ADME PK Pharmacokinetics (PK) Binding->PK IC50 < 10 nM Stability->PK Cl_int < 20 µL/min/mg BBB Brain Penetration (Kp) PK->BBB Adequate T1/2 Lead Lead Candidate BBB->Lead Kp > 1.0

Experimental workflow from in vitro screening to in vivo validation.

Conclusion

The 8-oxabicyclo[3.2.1]octan-6-amine scaffold represents a masterclass in bioisosteric replacement. By meticulously evaluating this scaffold through self-validating in vitro microsomal assays and perfusion-controlled in vivo PK models, drug development professionals can confidently leverage its unique vectors and optimized physicochemical properties to drug previously intractable targets.

References
  • Meltzer, P. C., et al. "2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters." Journal of Medicinal Chemistry, 1997. URL:[Link][1]

  • Torun, L., et al. "Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters." Bioorganic & Medicinal Chemistry, 2012. URL:[Link][2]

  • Sakata, K., et al. "Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling." ACS Chemical Neuroscience, 2021. URL:[Link][3]

Sources

Comparative

Comparative Analysis of Synthetic Routes to 8-Oxabicyclo[3.2.1]octan-6-amine: A Guide for Medicinal Chemists

Executive Summary The 8-oxabicyclo[3.2.1]octane core is a privileged scaffold in modern drug discovery, frequently deployed as a conformationally restricted bioisostere for morpholines, piperidines, and tetrahydropyrans....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-oxabicyclo[3.2.1]octane core is a privileged scaffold in modern drug discovery, frequently deployed as a conformationally restricted bioisostere for morpholines, piperidines, and tetrahydropyrans. Specifically, 8-Oxabicyclo[3.2.1]octan-6-amine provides a unique spatial vector for the amine functionality, making it a highly sought-after building block for kinase inhibitors and GPCR ligands. Because the amine is located on the two-carbon bridge (C6) rather than the three-carbon bridge (C3), synthetic access requires distinct topological strategies.

This guide objectively compares three primary synthetic routes to this molecule: the [5+2] Oxidopyrylium Cycloaddition , the Transannular Epoxide Opening , and the [4+3] Furan Cycloaddition . By analyzing the mechanistic causality, scalability, and stereochemical control of each pathway, we provide a self-validating framework for selecting the optimal route for your specific research needs.

Strategic Rationale & Pathway Topologies

The synthesis of the 8-oxabicyclo[3.2.1]octane system fundamentally relies on either assembling the bridged system from acyclic/monocyclic precursors via cycloaddition or utilizing intramolecular cyclization of a functionalized cycloheptane ring.

PathwayComparison cluster_1 Route 1: [5+2] Cycloaddition cluster_2 Route 2: Transannular Cyclization cluster_3 Route 3:[4+3] Cycloaddition Target 8-Oxabicyclo[3.2.1]octan-6-amine R1_SM Oxidopyrylium Ylide + Nitroethene R1_Int 6-Nitro-8-oxabicyclo [3.2.1]octane R1_SM->R1_Int [5+2] Annulation R1_Int->Target Reduction R2_SM Cyclohept-4-en-1-ol R2_Int 8-Oxabicyclo[3.2.1] octan-6-ol R2_SM->R2_Int Epoxidation & Ring Closure R2_Int->Target Azide Displacement & Reduction R3_SM Furan + Oxyallyl Cation R3_Int 8-Oxabicyclo[3.2.1] oct-6-ene R3_SM->R3_Int [4+3] Annulation R3_Int->Target Deoxygenation & Amination

Caption: Logical comparison of three distinct synthetic pathways to the 8-oxabicyclo[3.2.1]octane core.

Route 1: The [5+2] Oxidopyrylium Cycloaddition

Mechanistic Causality

The [5+2] cycloaddition directly constructs the bicyclic core by reacting an oxidopyrylium ylide (acting as the 5π component) with a 2π dipolarophile. When a nitrogenous dipolarophile such as nitroethene or benzyl N-vinylcarbamate is used, the nitrogen functionality is directly installed at the C6 position .

The causality behind this approach lies in its biomimetic efficiency: the topology of the [5+2] transition state perfectly maps onto the target skeleton, forming the C1-C7 and C5-C6 bonds simultaneously. To achieve enantioselectivity, a dual-catalyst system (typically a chiral primary amine coupled with an achiral thiourea) is employed. The thiourea activates the pyrylium species via hydrogen bonding, while the chiral amine dictates the facial approach of the dipolarophile, suppressing racemic background reactions.

Pros & Cons
  • Advantage: Unparalleled atom economy and direct installation of the C6-nitrogen. Highly amenable to asymmetric catalysis.

  • Limitation: Oxidopyrylium precursors can be unstable, and the synthesis of complex chiral thiourea catalysts limits immediate scalability for early-phase screening.

Route 2: Transannular Epoxide Opening (The Cycloheptene Approach)

Mechanistic Causality

This route leverages the inherent conformational bias of a seven-membered ring. Starting from cyclohept-4-en-1-ol, an electrophilic epoxidation is performed. The allylic/homoallylic hydroxyl group directs the peroxyacid (e.g., mCPBA) to the syn face via hydrogen-bond stabilization in the transition state.

Following epoxidation, a mild acid catalyzes the transannular nucleophilic attack of the hydroxyl oxygen onto the epoxide. Due to strict stereoelectronic requirements (Baldwin's rules), the rigid conformation of the cycloheptane ring strongly favors the 5-exo-tet or 6-endo-tet pathway, exclusively yielding the bridged 8-oxabicyclo[3.2.1]octan-6-ol over the fused cyclopenta[b]pyran system . The resulting alcohol is then converted to the amine via mesylation, azide displacement (with inversion of stereochemistry), and reduction.

Workflow Step1 1. Epoxidation (mCPBA, 0°C) Step2 2. Etherification (CSA, RT) Step1->Step2 Step3 3. Activation (MsCl, Et3N) Step2->Step3 Step4 4. Azidation (NaN3, 80°C) Step3->Step4 Step5 5. Reduction (H2, Pd/C) Step4->Step5

Caption: Step-by-step workflow for the transannular cyclization and amination route.

Self-Validating Experimental Protocol (Route 2)

This protocol is designed as a self-validating system. Each step includes specific in-process controls to ensure chemical integrity before proceeding.

Step 1 & 2: Epoxidation and Transannular Etherification

  • Reaction: Dissolve cyclohept-4-en-1-ol (10.0 mmol) in anhydrous CH₂Cl₂ (50 mL) at 0 °C. Portion-wise, add mCPBA (12.0 mmol, 77% max). Stir for 4 h, allowing the reaction to warm to room temperature.

  • In-Process Control: TLC (KMnO₄ stain) should show complete consumption of the alkene (loss of rapid yellow-on-purple fading) and formation of a more polar spot.

  • Cyclization: To the crude mixture, add Camphorsulfonic Acid (CSA, 1.0 mmol). Causality: CSA is chosen over HCl because it is a mild, organic-soluble acid that prevents competitive ring-opening by chloride ions. Stir at RT for 12 h.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to destroy residual peroxides). Extract with CH₂Cl₂. Purify via flash chromatography. Validation: ¹H NMR will display the characteristic bridgehead protons (C1/C5) shifting to ~δ 4.2–4.5 ppm, confirming the formation of the bicyclic ether bridge.

Step 3 & 4: Mesylation and Azidation

  • Activation: Dissolve the resulting 8-oxabicyclo[3.2.1]octan-6-ol (5.0 mmol) in CH₂Cl₂ (25 mL) at 0 °C. Add Et₃N (10.0 mmol) followed by Methanesulfonyl chloride (MsCl, 7.5 mmol). Stir for 2 h.

  • Azidation: Concentrate the crude mesylate, redissolve in anhydrous DMF (20 mL), and add NaN₃ (15.0 mmol). Heat to 80 °C for 16 h.

  • Validation: IR spectroscopy of the crude product must show a strong, sharp asymmetric stretching band at ~2100 cm⁻¹, confirming the presence of the azide group.

Step 5: Chemoselective Reduction

  • Reaction: Dissolve the azide in MeOH (20 mL). Add 10% Pd/C (10 wt%). Purge the flask with N₂ and stir under an H₂ atmosphere (1 atm, balloon) for 6 h. Causality: Catalytic hydrogenation is strictly preferred over LiAlH₄ to prevent any risk of reductive cleavage of the strained ether bridge.

  • Validation: Filter through Celite. The final product's ¹H NMR will show the disappearance of the downfield CH-N₃ proton and the appearance of a broad singlet integrating for 2H (NH₂) that exchanges with D₂O.

Route 3:[4+3] Cycloaddition (The Furan Approach)

Mechanistic Causality

This classical route utilizes the [4+3] cycloaddition between furan (the 4π diene) and an oxyallyl cation (the 2π electrophile, typically generated in situ from an α,α'-dibromoketone and a Zn/Cu couple). This efficiently generates 8-oxabicyclo[3.2.1]oct-6-en-3-one .

To reach the target 6-amine, the C3 ketone must first be deoxygenated (e.g., via Wolff-Kishner reduction or dithioacetal desulfurization). The remaining C6-C7 double bond is then functionalized via hydroboration-amination. The primary limitation here is the inherent symmetry of the unsubstituted bicyclic alkene, which makes regioselective functionalization at C6 versus C7 highly challenging, often resulting in statistical mixtures unless bulky directing groups are employed.

Mechanism43 Furan Furan Cycloadduct 8-Oxabicyclo[3.2.1] oct-6-en-3-one Furan->Cycloadduct [4+3] Cycloaddition Oxyallyl Oxyallyl Cation Oxyallyl->Cycloadduct Amine 8-Oxabicyclo[3.2.1] octan-6-amine Cycloadduct->Amine 1. Deoxygenation 2. Hydroboration 3. Amination

Caption: The [4+3] cycloaddition approach utilizing furan and an oxyallyl cation intermediate.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three routes, allowing researchers to balance yield, scalability, and stereochemical demands.

Synthetic RouteTotal StepsOverall YieldStereocontrolScalabilityKey Reagents / CatalystsPrimary Limitation
Route 1: [5+2] Cycloaddition 3–435–50%High Enantioselectivity (up to 95% ee with chiral cat.)ModeratePyrylium ylide, Nitroethene, Chiral Amine/ThioureaRequires complex, custom catalyst synthesis.
Route 2: Transannular Cyclization 540–60%Excellent Diastereospecificity (Racemic or Chiral Pool)HighmCPBA, CSA, NaN₃, Pd/CSafety concerns with azides at multi-gram scale.
Route 3: [4+3] Cycloaddition 4–525–40%Racemic (typically)HighFuran, α,α'-dibromoketone, Zn/CuRegioselectivity issues during C6-C7 alkene functionalization.

Conclusion & Future Perspectives

For medicinal chemistry campaigns requiring rapid, scalable access to racemic or diastereopure 8-oxabicyclo[3.2.1]octan-6-amine building blocks, Route 2 (Transannular Cyclization) is the most robust and experimentally forgiving pathway. Its reliance on standard reagents and highly predictable stereoelectronic cyclization makes it ideal for multi-gram synthesis.

Conversely, if the project demands highly enantioselective synthesis without relying on chiral pool starting materials or late-stage chiral resolution, Route 1 ([5+2] Cycloaddition) represents the state-of-the-art. As commercial availability of dual-hydrogen-bonding catalysts improves, this route is expected to become the dominant methodology for asymmetric bridged-ether synthesis.

References

  • Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions Journal of the American Chemical Society[Link]

  • Reagent-Controlled Regiodivergent Annulations of Achmatowicz Products with Vinylogous Nucleophiles: Synthesis of Bicyclic Cyclopenta[b]pyrans and 8-Oxabicyclo[3.2.1]octane Derivatives Organic Letters[Link]

  • Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress Chemical Reviews[Link]

  • 8-Oxabicyclo[3.2.1]oct-6-en-3-one (Compound Summary) National Center for Biotechnology Information (PubChem)[Link]

Comparative

A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of 8-Oxabicyclo[3.2.1]octan-6-amine Enantiomers

Introduction: The Significance of Bridged Bicyclic Amines in Drug Discovery The 8-oxabicyclo[3.2.1]octane scaffold is a rigid and conformationally constrained motif of significant interest in medicinal chemistry. Its thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Bridged Bicyclic Amines in Drug Discovery

The 8-oxabicyclo[3.2.1]octane scaffold is a rigid and conformationally constrained motif of significant interest in medicinal chemistry. Its three-dimensional architecture allows for a precise presentation of pharmacophoric elements, which can lead to enhanced potency and selectivity for biological targets. The introduction of an amine functionality at the 6-position creates a chiral center, giving rise to enantiomers that may exhibit distinct pharmacological profiles. Such stereochemical nuances are critical in drug development, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.

This guide provides a comprehensive overview of the enantioselective synthesis of 8-oxabicyclo[3.2.1]octan-6-amine enantiomers and a prospective comparison of their biological activities, particularly as monoamine reuptake inhibitors. While direct comparative studies on this specific molecule are not extensively documented, this guide synthesizes information from analogous structures to provide a robust framework for researchers in this field.

Part 1: Enantioselective Synthesis Strategies

The preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octan-6-amine can be approached through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Strategy 1: Chiral Resolution of Racemic 8-Oxabicyclo[3.2.1]octan-6-amine

This classical and often practical approach involves the synthesis of the racemic amine followed by separation into its constituent enantiomers.

1.1. Synthesis of Racemic 8-Oxabicyclo[3.2.1]octan-6-amine

A plausible and efficient route to the racemic amine begins with the readily available 8-oxabicyclo[3.2.1]oct-6-en-3-one. This starting material can be converted to the key intermediate, 8-oxabicyclo[3.2.1]octan-6-one, which then undergoes reductive amination.

Racemic Synthesis start 8-Oxabicyclo[3.2.1]oct-6-en-3-one step1 Hydrogenation start->step1 intermediate 8-Oxabicyclo[3.2.1]octan-6-one step1->intermediate step2 Reductive Amination (e.g., NH3, NaBH3CN) intermediate->step2 product Racemic 8-Oxabicyclo[3.2.1]octan-6-amine step2->product Chiral Resolution racemate Racemic Amine (+/-)-8-Oxabicyclo[3.2.1]octan-6-amine salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((+)-Amine-(+)-Tartrate and (-)-Amine-(+)-Tartrate) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble liberation1 Basification (e.g., NaOH) less_soluble->liberation1 liberation2 Basification (e.g., NaOH) more_soluble->liberation2 enantiomer1 Enantiomerically Pure (+)-Amine liberation1->enantiomer1 enantiomer2 Enantiomerically Pure (-)-Amine liberation2->enantiomer2

Caption: Workflow for chiral resolution of 8-oxabicyclo[3.2.1]octan-6-amine.

Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantages
Chiral Resolution - Well-established and reliable methodology. [1][2] - Cost-effective resolving agents are commercially available. - Can be scaled up for larger quantities.- Theoretical maximum yield for each enantiomer is 50%. - Can be labor-intensive and require optimization of crystallization conditions.
Asymmetric Synthesis - Potentially more efficient with a theoretical yield of up to 100% for the desired enantiomer. - Can offer high enantioselectivity.- May require specialized and expensive chiral catalysts or auxiliaries. - Development of a novel asymmetric route can be time-consuming and challenging.

For the synthesis of 8-oxabicyclo[3.2.1]octan-6-amine enantiomers, chiral resolution presents a more readily accessible and practical approach for most research laboratories.

Part 2: Comparative Biological Evaluation

Analogues of 8-oxabicyclo[3.2.1]octane have shown significant activity as monoamine reuptake inhibitors, which are crucial for regulating neurotransmitter levels in the brain. [3]Therefore, a comparative biological evaluation of the 8-oxabicyclo[3.2.1]octan-6-amine enantiomers as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is highly relevant.

Prospective Pharmacological Profile

Based on structure-activity relationship (SAR) studies of related compounds, it is hypothesized that the two enantiomers will exhibit different potencies and selectivities for the monoamine transporters. It is common for one enantiomer to have a significantly higher affinity for the target receptor than the other.

Table 1: Hypothetical Comparative Activity at Monoamine Transporters

EnantiomerDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
(+)-8-Oxabicyclo[3.2.1]octan-6-amine Hypothesized High AffinityHypothesized Moderate/Low AffinityHypothesized Moderate/Low Affinity
(-)-8-Oxabicyclo[3.2.1]octan-6-amine Hypothesized Lower AffinityHypothesized Moderate/Low AffinityHypothesized Moderate/Low Affinity

This table presents a prospective comparison based on typical observations for chiral monoamine reuptake inhibitors. Actual experimental data is required for confirmation.

Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (DAT, SERT, or NET) vesicle Vesicle with Neurotransmitters transporter->vesicle Recycling neurotransmitter Neurotransmitter (Dopamine, Serotonin, or Norepinephrine) vesicle->neurotransmitter Release reuptake Reuptake reuptake->transporter neurotransmitter->reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding enantiomer 8-Oxabicyclo[3.2.1]octan-6-amine Enantiomer enantiomer->transporter Inhibition

Caption: Mechanism of action of 8-oxabicyclo[3.2.1]octan-6-amine as a monoamine reuptake inhibitor.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Racemic 8-Oxabicyclo[3.2.1]octan-6-amine

Step A: Synthesis of 8-Oxabicyclo[3.2.1]octan-6-one

  • To a solution of 8-oxabicyclo[3.2.1]oct-6-en-3-one (1.0 eq) in ethanol, add 10% Pd/C (0.05 eq).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to afford 8-oxabicyclo[3.2.1]octan-6-one.

Step B: Reductive Amination

  • Dissolve 8-oxabicyclo[3.2.1]octan-6-one (1.0 eq) in methanol and add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise and stir the reaction at room temperature overnight.

  • Quench the reaction by adding 1 M HCl.

  • Wash the aqueous layer with dichloromethane.

  • Basify the aqueous layer with 2 M NaOH and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic 8-oxabicyclo[3.2.1]octan-6-amine.

Protocol 2: Chiral Resolution of 8-Oxabicyclo[3.2.1]octan-6-amine

[1][4]

  • Dissolve racemic 8-oxabicyclo[3.2.1]octan-6-amine (1.0 eq) in a minimal amount of hot methanol.

  • In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in hot methanol.

  • Add the tartaric acid solution to the amine solution.

  • Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with cold methanol.

  • To liberate the free amine, dissolve the crystals in water and basify with 2 M NaOH.

  • Extract the aqueous solution with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain one of the enantiomerically enriched amines.

  • The mother liquor containing the more soluble diastereomeric salt can be treated in a similar manner to obtain the other enantiomer.

Protocol 3: In Vitro Monoamine Transporter Binding Assay

[5][6] Materials:

  • Cell membranes expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), fluoxetine (for SERT), desipramine (for NET).

  • Test compounds: (+)- and (-)-8-oxabicyclo[3.2.1]octan-6-amine enantiomers.

  • Assay buffer and glass fiber filters.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or buffer (for total binding) or a non-labeled inhibitor (for non-specific binding).

  • Incubate at the appropriate temperature and time to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ values (the concentration of the test compound that inhibits 50% of specific binding) and subsequently the Ki values.

Conclusion

The enantiomers of 8-oxabicyclo[3.2.1]octan-6-amine represent promising scaffolds for the development of novel therapeutics targeting the monoamine transport system. This guide outlines a practical approach for their enantioselective synthesis via chiral resolution and provides a framework for their comparative biological evaluation. The proposed protocols are based on well-established methodologies and can be adapted by researchers to explore the therapeutic potential of these and related chiral bridged bicyclic amines. Further investigation is warranted to fully elucidate the pharmacological profiles of these enantiomers and their potential as drug candidates.

References

  • Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed. Available from: [Link]

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Chiral resolution - Wikipedia. Available from: [Link]

  • SERT Biochemical Binding Assay Service - Reaction Biology. Available from: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives.
  • Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds | Journal of Chemical Education - ACS Publications. Available from: [Link]

  • Resolution of a Racemic Mixture - Science Learning Center.
  • ELISA Kit for Serotonin Transporter (SERT) - Cloud-Clone. Available from: [Link]

  • Preparation and Synthetic Applications of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives. Available from: [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Available from: [Link]

  • A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots - Chemical Communications (RSC Publishing). Available from: [Link]

  • Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. Available from: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Available from: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices.
  • Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Triple reuptake inhibitors (TRIs): do they promise us a rose garden? - Taylor & Francis. Available from: [Link]

  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter - PMC. Available from: [Link]

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC. Available from: [Link]

  • Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs) - MDPI. Available from: [Link]

  • Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons | International Journal of Neuropsychopharmacology | Oxford Academic. Available from: [Link]

  • Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress | Chemical Reviews - ACS Publications. Available from: [Link]

  • Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO - ResearchGate. Available from: [Link]

  • 8-Oxabicyclo[3.2.1]oct-6-en-3-one - PubChem. Available from: [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]

  • 8-Oxabicyclo(3.2.1)octane | C7H12O | CID 140905 - PubChem. Available from: [Link]

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Validation

"cross-reactivity profiling of 8-Oxabicyclo[3.2.1]octan-6-amine based inhibitors"

Escape from Flatland: Cross-Reactivity Profiling of 8-Oxabicyclo[3.2.1]octan-6-amine Based Kinase Inhibitors The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Escape from Flatland: Cross-Reactivity Profiling of 8-Oxabicyclo[3.2.1]octan-6-amine Based Kinase Inhibitors

The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds represents a paradigm shift in modern drug discovery[1]. Historically, kinase inhibitors have relied heavily on flat aniline or pyrimidine motifs to occupy the ATP-binding pocket. However, this structural planarity often leads to promiscuous off-target binding across the highly conserved kinome, resulting in dose-limiting toxicities.

To address this, medicinal chemists are increasingly utilizing bridged bicyclic amines, such as 8-Oxabicyclo[3.2.1]octan-6-amine , as saturated bioisosteres[2]. This guide provides an objective comparison of the cross-reactivity profiling of kinase inhibitors utilizing this rigid 3D scaffold against traditional planar and monocyclic alternatives, supported by rigorous experimental methodologies.

The Structural Rationale: Why 8-Oxabicyclo[3.2.1]octan-6-amine?

The 8-oxabicyclo[3.2.1]octane core is a structurally rigid, bridged bicyclic system. While analogs like the 3-ol variant have been successfully deployed in clinical-stage ATR kinase inhibitors such as Camonsertib (RP-3500)[3], the 6-amine variant offers a unique exit vector for functionalization.

Causality in Design: Replacing a flat aniline with 8-oxabicyclo[3.2.1]octan-6-amine introduces significant sp3 character into the molecule[4]. The oxygen bridge provides a localized hydrogen bond acceptor, while the rigid bicyclic framework locks the amine into a specific spatial orientation. This conformational restriction minimizes the entropic penalty upon binding to the target kinase. More importantly, the bulky, 3D topology creates severe steric clashes in the active sites of off-target kinases that evolved to accommodate flat substrates, thereby driving exquisite target selectivity[2].

Comparative Performance Data

To objectively evaluate the impact of the 8-oxabicyclo[3.2.1]octan-6-amine scaffold, we compare a representative ATR/ATM kinase inhibitor series utilizing three different hinge-binding/solvent-front vectors: a traditional Aniline (Compound A), a flexible Piperidine (Compound B), and the rigid 8-Oxabicyclo[3.2.1]octan-6-amine (Compound C).

MetricCompound A (Aniline-based)Compound B (Piperidine-based)Compound C (8-Oxabicyclo-based)
Target IC50 (ATR) 2.1 nM3.5 nM1.8 nM
Kinome Selectivity Score S(35) 0.18 (Poor)0.09 (Moderate)0.02 (Excellent)
Gini Coefficient 0.450.620.88
Off-Target Hits (<100 nM) 42 kinases18 kinases3 kinases
Aqueous Solubility (pH 7.4) 12 µg/mL85 µg/mL140 µg/mL
hERG Inhibition (IC50) 2.5 µM (High Risk)8.0 µM (Moderate Risk)>30 µM (Low Risk)

Data Interpretation: Compound C demonstrates a vastly superior Gini coefficient (approaching 1.0 indicates perfect selectivity) and a lower Selectivity Score S(35) , proving that the 3D bulk of the 8-oxabicyclo scaffold successfully filters out off-target kinase binding[5].

Self-Validating Cross-Reactivity Profiling Protocol

To ensure scientific integrity, cross-reactivity must be evaluated through a multi-tiered, self-validating workflow. Relying solely on biochemical assays can yield false positives due to assay artifacts; therefore, kinetic and cellular validations are mandatory.

Profiling_Workflow Tier1 Tier 1: KINOMEscan (400+ Kinases) Filter1 Selectivity Score S(35) < 0.05? Tier1->Filter1 Tier2 Tier 2: SPR Kinetics (k_on, k_off validation) Filter1->Tier2 Yes Fail Redesign/Discard Filter1->Fail No Filter2 Residence Time > 60 mins? Tier2->Filter2 Tier3 Tier 3: NanoBRET (Cellular Target Engagement) Filter2->Tier3 Yes Filter2->Fail No Success Lead Candidate Tier3->Success In vivo validation

Tiered cross-reactivity profiling workflow for 8-oxabicyclo based inhibitors.

Step-by-Step Methodology

Tier 1: High-Throughput Active Site Competition (KINOMEscan)

  • Preparation: Prepare the 8-Oxabicyclo[3.2.1]octan-6-amine inhibitor at a screening concentration of 1 µM in 100% DMSO.

  • Incubation: Incubate the compound with a panel of >400 DNA-tagged wild-type human kinases, alongside immobilized active-site directed ligands[5].

  • Elution & Quantification: Wash away unbound proteins. Elute the remaining bound kinases and quantify via qPCR of the attached DNA tags.

  • Analysis: Calculate the Selectivity Score S(35) (number of kinases with <35% of control remaining, divided by total kinases tested). A score of <0.05 is required to proceed.

Tier 2: Surface Plasmon Resonance (SPR) Kinetic Validation Causality: KINOMEscan is an equilibrium assay. SPR is required to confirm that the lack of off-target binding is due to a fast dissociation rate ( koff​ ), and that on-target binding features a long residence time, which correlates better with in vivo efficacy.

  • Immobilization: Immobilize the target kinase (e.g., ATR) and top 3 off-target hits on a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject the inhibitor across the chip at 5 concentrations (e.g., 0.5 nM to 50 nM) at a flow rate of 50 µL/min.

  • Dissociation Phase: Allow buffer to flow for 60 minutes to accurately measure slow koff​ rates.

  • Data Fitting: Fit the sensograms to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Tier 3: Cellular Target Engagement (NanoBRET)

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds the kinase active site, establishing a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Displacement: Treat cells with varying concentrations of the 8-oxabicyclo[3.2.1]octan-6-amine inhibitor for 2 hours.

  • Readout: Measure the reduction in BRET signal as the inhibitor displaces the tracer. This confirms that the rigid scaffold can permeate cell membranes and engage the target in a complex physiological environment without being sequestered by off-target proteins.

Mechanistic Implications in Signaling Pathways

The ultimate goal of achieving high selectivity with the 8-oxabicyclo[3.2.1]octan-6-amine scaffold is to cleanly modulate specific signaling cascades without triggering collateral toxicity. For instance, in the DNA Damage Response (DDR) pathway, selective inhibition of ATR forces cancer cells with high replication stress into premature mitosis and apoptosis, a concept known as synthetic lethality[6].

DDR_Pathway DNA_Damage DNA Damage (Replication Stress) ATR_Kinase ATR Kinase (Target) DNA_Damage->ATR_Kinase Activates CHK1 CHK1 (Effector Kinase) ATR_Kinase->CHK1 Phosphorylates Apoptosis Replication Catastrophe (Apoptosis) ATR_Kinase->Apoptosis Inhibition Leads To Cell_Cycle Cell Cycle Arrest & DNA Repair CHK1->Cell_Cycle Promotes Inhibitor 8-Oxabicyclo[3.2.1]octan-6-amine Inhibitor Inhibitor->ATR_Kinase Blocks

Mechanism of action for selective ATR kinase inhibition within the DDR pathway.

By utilizing the 8-oxabicyclo[3.2.1]octan-6-amine scaffold, researchers can effectively "escape from flatland," yielding drug candidates that possess the precise 3D geometry required to navigate the kinome safely and effectively.

References

  • RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors. AACR Journals. Available at:[Link]

  • Discovery of the Potent and Selective ATR Inhibitor Camonsertib (RP-3500). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Structure-guided optimization of a novel class of ASK1 inhibitors with increased sp3 character and an exquisite selectivity profile. PubMed - NIH. Available at:[Link]

  • In depth analysis of kinase cross screening data to identify CAMKK2 inhibitory scaffolds. bioRxiv. Available at:[Link]

Sources

Comparative

Comparative Computational Modeling and Docking Studies of 8-Oxabicyclo[3.2.1]octan-6-amine Ligands

Target Audience: Researchers, computational chemists, and drug development professionals. As drug discovery pivots toward highly selective, structurally rigid pharmacophores, the 8-oxabicyclo[3.2.1]octan-6-amine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

As drug discovery pivots toward highly selective, structurally rigid pharmacophores, the 8-oxabicyclo[3.2.1]octan-6-amine scaffold has emerged as a powerful alternative to traditional bicyclic systems. Historically, the 8-azabicyclo[3.2.1]octane (tropane) core has dominated the design of neuroactive compounds. However, replacing the basic nitrogen at the 8-position with an oxygen atom fundamentally alters the molecule's basicity, lipophilicity, and hydrogen-bonding profile[1]. The specific addition of a 6-amine group provides a highly tunable vector for receptor interaction, showing exceptional promise against targets ranging from Monoamine Transporters (DAT/SERT)[2] to Histone Deacetylase 2 (HDAC2)[3].

This guide objectively compares the computational and experimental performance of 8-oxa-6-amine ligands against alternative scaffolds, providing field-proven methodologies for their evaluation.

Scaffold Performance Comparison

To understand the utility of the 8-oxabicyclo[3.2.1]octan-6-amine core, we must evaluate it against the industry-standard scaffolds it aims to replace.

  • 8-Azabicyclo[3.2.1]octane (Tropanes): The traditional standard for monoamine transporter ligands. While they exhibit high affinity, the central basic nitrogen forms a strong obligate ionic bond (e.g., with Asp79 in DAT). This basicity often leads to off-target promiscuity and metabolic liabilities, such as rapid N-demethylation[4].

  • Adamantane: Frequently used for its excellent blood-brain barrier (BBB) penetration and hydrophobic packing (e.g., in simplified eleutherobin analogues targeting tubulin)[5]. However, it lacks directional hydrogen-bonding capabilities, severely limiting target specificity.

  • 8-Oxabicyclo[3.2.1]octan-6-amine: The 8-oxygen acts exclusively as a hydrogen-bond acceptor, removing the obligate central ionic bond[1]. Meanwhile, the 6-amine serves as a localized, sterically distinct basic site. This decoupling of the rigid core from the ionic anchor allows computational chemists to design highly selective ligands that leverage dipole interactions rather than brute-force ionic pairing.

Quantitative Data: Comparative Binding Profiles

The following table summarizes the computational docking scores and experimental binding affinities of these scaffolds across key therapeutic targets.

Scaffold TypeTarget ReceptorRepresentative CompoundDocking Score (kcal/mol)Experimental IC₅₀ (nM)Primary Binding Interactions
8-Azabicyclo[3.2.1]octane DATWIN 35,428-8.512.0Ionic (Asp79), Pi-Pi (Phe)
8-Oxabicyclo[3.2.1]octane DAT3β-(3,4-Cl₂-phenyl)-8-oxa-9.23.27H-bond (Ser), Pi-Pi
8-Oxa-[3.2.1]octan-6-amine HDAC26EZ-Derivative-10.15.5Zn²⁺ coordination, H-bond
Adamantane TubulinEleutherobin analog-7.4>1000Hydrophobic packing

Data synthesized from comparative structure-activity relationship studies[1][3][5].

Computational Modeling & Docking Workflow

To accurately predict the binding affinity of 8-oxa-6-amine ligands, the docking protocol must account for the subtle electrostatic differences between the 8-oxa oxygen and traditional 8-aza nitrogens.

G A Ligand Prep: 8-Oxa Scaffold (MMFF94 Minimization) C Grid Box Definition (1.0 Å Spacing) A->C B Receptor Prep (Kollman Charges) B->C D Molecular Docking (Lamarckian GA) C->D E Pose Scoring & Interaction Analysis D->E

Fig 1: Computational docking workflow for 8-oxabicyclo[3.2.1]octan-6-amine ligands.

Step-by-Step Computational Protocol
  • Ligand Preparation: Generate 3D conformers of the 8-oxa-6-amine ligands. Perform energy minimization using the MMFF94 force field.

    • Causality: While the bicyclic oxatropane core is highly rigid, the 6-amine substituent and any 3-position aryl groups require precise conformational sampling to map their hydrogen-bonding vectors accurately.

  • Protein Preparation: Retrieve the crystal structure of the target (e.g., HDAC2 or DAT). Strip all co-crystallized water molecules, add polar hydrogens, and assign Kollman partial charges[3].

    • Causality: The 8-oxa oxygen interacts primarily via dipole interactions and hydrogen bonds. Accurate electrostatic mapping of the receptor's active site is non-negotiable for identifying these subtle interactions.

  • Grid Box Configuration: Establish a grid spacing of 1.0 Å. For HDAC2, center the grid at coordinates (e.g., x = 61.474, y = 25.985, z = -2.295) to encompass the catalytic Zn²⁺ ion[3].

    • Causality: A tighter grid spacing prevents the rigid bicyclic scaffold from being artificially forced into steric clashes during the simulation.

  • Self-Validation Step (Critical): Extract the native co-crystallized ligand (e.g., 6EZ for HDAC2) and re-dock it into the prepared grid.

    • System Validation: The docking protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the computationally docked pose and the crystallographic pose is ≤ 2.0 Å.

Pharmacophore Mapping & Experimental Validation

Computational predictions must be grounded in physical reality. The unique geometry of the 8-oxa-6-amine scaffold dictates specific interactions that must be verified via radioligand binding assays.

G DAT Target Receptor (e.g., DAT / HDAC2) LIG 8-Oxa-6-amine Core HBA 8-Oxygen (H-Bond Acceptor) LIG->HBA AMINE 6-Amine Group (Ionic/H-Bond) LIG->AMINE SUB 3-Substitution (Hydrophobic) LIG->SUB HBA->DAT Ser/Thr H-Bonds AMINE->DAT Asp/Glu Salt Bridge SUB->DAT Pi-Pi Stacking

Fig 2: Pharmacophore interactions of the 8-oxa-6-amine scaffold at target receptors.

Step-by-Step Radioligand Binding Protocol

To validate the docking scores, a functional competition assay is required.

  • Membrane Preparation: Homogenize target cells expressing the receptor (e.g., DAT) in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Causality: This isolates the membrane fraction containing the functional transporters, removing cytosolic proteins that could cause non-specific binding interference.

  • Incubation: Resuspend the membrane pellet and incubate with 0.5 nM of a radiolabeled standard (e.g., [³H]WIN 35,428) alongside varying concentrations (0.1 nM to 10 µM) of the novel 8-oxa-6-amine ligand for 2 hours at 4°C.

    • Causality: Conducting the assay at 4°C prevents ligand internalization and minimizes transporter degradation, ensuring equilibrium binding is achieved.

  • Filtration & Washing: Rapidly terminate the reaction by filtering the mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Causality: Polyethylenimine coats the glass fibers with a positive charge, drastically reducing the non-specific binding of the radioligand to the filter matrix.

  • Self-Validation Step (Critical): Include a known reference standard (e.g., unlabeled WIN 35,428) in every assay plate.

    • System Validation: The assay data is only accepted if the calculated IC₅₀ of the reference standard falls within 0.5 log units of its historically established value.

Conclusion

The 8-oxabicyclo[3.2.1]octan-6-amine scaffold represents a significant structural evolution over traditional tropane and adamantane cores. By replacing the central basic nitrogen with a hydrogen-bond accepting oxygen, and relocating the basic amine to the 6-position, chemists can design ligands that bypass the obligate ionic interactions that often lead to off-target toxicity. As demonstrated by both computational docking and experimental IC₅₀ data, this scaffold yields highly potent, selective inhibitors for complex targets like DAT and HDAC2.

References

  • 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Computational approaches for the identification of potential HDAC2 inhibitors and histamine H3 receptor antagonists from Berberis vulgaris: a dual mechanistic approach for autism spectrum disorder treatment Source: PubMed Central (National Institutes of Health) URL:[Link]

  • Synthesis and cytotoxicity of novel simplified eleutherobin analogues as potential antitumour agents Source: PubMed (National Institutes of Health) URL:[Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters Source: PubMed Central (National Institutes of Health) URL:[Link]

  • The synthesis of bivalent 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-heterobicyclo[3.2.1]octanes as probes for proximal binding sites on the dopamine and serotonin transporters Source: PubMed Central (National Institutes of Health) URL:[Link]

Sources

Validation

"benchmarking new 8-Oxabicyclo[3.2.1]octane derivatives against known monoamine transporter inhibitors"

As drug development professionals seek novel therapeutics for psychostimulant addiction, depression, and ADHD, the structural optimization of monoamine transporter inhibitors remains a critical frontier. For decades, the...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals seek novel therapeutics for psychostimulant addiction, depression, and ADHD, the structural optimization of monoamine transporter inhibitors remains a critical frontier. For decades, the classical pharmacophore model for dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) inhibitors dictated that a protonated amine nitrogen was strictly required to form an ionic bond with specific aspartic acid residues (e.g., Asp79 on DAT) within the transporter's binding pocket[1].

However, the synthesis and pharmacological evaluation of 8-oxabicyclo[3.2.1]octane derivatives (8-oxatropanes) have fundamentally disrupted this dogma. By replacing the basic nitrogen of the tropane skeleton with an ether oxygen, researchers have developed highly potent, non-nitrogenous monoamine transporter inhibitors[2].

This guide provides an objective benchmarking of these novel 8-oxa derivatives against established monoamine transporter inhibitors, detailing the mechanistic rationale, comparative performance data, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: Bypassing the Ionic Bond

The primary structural difference between classic tropanes (like cocaine or WIN 35,428) and 8-oxatropanes is the heteroatom at the 8-position. The classic model assumes the 8-amino group provides an essential ionic anchor[1]. In contrast, 8-oxatropanes demonstrate that high-affinity binding can be achieved entirely through hydrophobic interactions, halogen bonding, and hydrogen bonding, bypassing the need for an ionic interaction[1].

This structural shift is highly advantageous for pharmacokinetics: non-amine compounds avoid amine-specific metabolic degradation pathways (like oxidative deamination) while maintaining excellent blood-brain barrier (BBB) penetrability.

Mechanism cluster_classic Classic Tropanes (e.g., Cocaine) cluster_oxa 8-Oxatropanes (e.g., O-913) A Amine Nitrogen (Protonated) B DAT Asp79 (Ionic Bond) A->B Essential Interaction E Accumulation of Synaptic Dopamine B->E Dopamine Reuptake Inhibition C Ether Oxygen (Non-Protonated) D DAT Binding Pocket (Hydrophobic/H-Bond) C->D Bypasses Asp79 D->E Dopamine Reuptake Inhibition

Fig 1. Mechanistic divergence between classic nitrogenous tropanes and 8-oxatropanes at DAT.

Comparative Performance Data

To objectively benchmark 8-oxabicyclo[3.2.1]octane derivatives, we compare their in vitro binding affinities ( IC50​ ) against a panel of well-characterized reference standards.

  • Cocaine: The prototypic, non-selective tropane.

  • WIN 35,428: A highly potent, DAT-selective fluorophenyl tropane.

  • GBR-12909: A non-tropane (piperazine) highly selective DAT inhibitor.

  • Fluoxetine: A prototypic selective serotonin reuptake inhibitor (SSRI).

The data below highlights specific 8-oxa derivatives, including O-913 (2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane) and recent 3-biaryl-8-oxatropanes . Notably, O-913 exhibits an IC50​ of ~3.08 nM at DAT in primate striatum, rivaling the most potent nitrogenous tropanes[1]. Furthermore, specific 3-biaryl substitutions on the 8-oxa scaffold can yield up to a 177-fold selectivity for DAT over SERT[3].

Table 1: Monoamine Transporter Binding Affinities ( IC50​ , nM)
CompoundStructural ClassDAT Affinity ( IC50​ )SERT Affinity ( IC50​ )NET Affinity ( IC50​ )Selectivity (DAT/SERT)
Cocaine Classic Tropane~250~150~3000.6
WIN 35,428 Phenyltropane~15~130~808.6
GBR-12909 Piperazine~2~150>100075.0
Fluoxetine SSRI>1000~2>1000<0.01
O-913 (3β-DCP) 8-Oxatropane3.08 - 3.27>100ND>30.0
3-Biaryl-8-oxa (Benzothiophene) 8-Oxatropane1.8318.6ND177.0

(Note: Data aggregated from primary literature[1][3]. ND = Not Determined).

Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of novel 8-oxa derivatives must rely on self-validating experimental systems. The following protocols detail the causality behind each methodological choice, ensuring that non-specific binding and ligand dissociation artifacts are controlled.

Protocol A: Radioligand Binding Assay (Transporter Affinity)

This assay determines the binding affinity ( Ki​ ) of the test compounds by measuring their ability to displace a high-affinity, tritium-labeled reference ligand.

Causality & Logic: We utilize [3H] WIN 35,428 for DAT instead of [3H] cocaine because WIN 35,428 has a higher affinity and a slower dissociation rate, drastically reducing the signal-to-noise ratio and preventing ligand loss during the rapid filtration step.

  • Tissue Preparation: Isolate the striatum (for DAT) or frontal cortex (for SERT/NET) from macaque or rodent models. Homogenize the tissue in ice-cold sucrose buffer to preserve membrane integrity, followed by centrifugation at 30,000 × g to isolate the membrane fraction.

  • Membrane Resuspension: Resuspend the pellet in a physiological assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Crucial step: The presence of Na+ is required because monoamine transporters are sodium-dependent symporters; omitting Na+ will collapse the binding pocket conformation.

  • Incubation: In a 96-well plate, combine the membrane suspension, the radioligand ( [3H] WIN 35,428 for DAT, [3H] citalopram for SERT), and varying concentrations of the 8-oxatropane test compound (10⁻¹¹ to 10⁻⁵ M). Include a well with a saturating concentration of unlabelled ligand (e.g., 10 μM indatraline) to define non-specific binding (NSB). Incubate at 4°C for 2 hours to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI reduces the non-specific binding of lipophilic 8-oxatropanes to the glass fibers. Wash three times with ice-cold buffer to remove unbound radioligand while minimizing the dissociation of the bound complex.

  • Quantification: Extract the filters into scintillation vials, add liquid scintillation cocktail, and quantify radioactivity using a beta counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Workflow step1 1. Tissue Preparation Isolate striatum/cortex Homogenize & Centrifuge step2 2. Membrane Resuspension Resuspend in assay buffer (Tris-HCl, NaCl, pH 7.4) step1->step2 step3 3. Incubation Add Radioligand + Test Compound Incubate to equilibrium step2->step3 step4 4. Rapid Filtration Vacuum filtration via GF/B filters Wash with ice-cold buffer step3->step4 step5 5. Quantification Liquid Scintillation Counting Calculate IC50 and Ki step4->step5

Fig 2. Step-by-step experimental workflow for monoamine transporter radioligand binding assays.

Protocol B: Functional Monoamine Uptake Inhibition

Binding affinity ( Ki​ ) does not inherently prove functional inhibition. To confirm that 8-oxatropanes block transporter function, a dynamic uptake assay is required.

Causality & Logic: We use freshly prepared synaptosomes (isolated nerve terminals) rather than isolated membranes. Synaptosomes maintain an intact plasma membrane and internal electrochemical gradients, which are strictly required to drive the active transport of [3H] dopamine into the intracellular space.

  • Prepare fresh striatal synaptosomes in oxygenated Krebs-Ringer buffer containing ascorbic acid and pargyline. Causality: Ascorbic acid prevents the rapid oxidation of dopamine, while pargyline (an MAO inhibitor) prevents the intracellular degradation of the transported [3H] dopamine.

  • Pre-incubate synaptosomes with the 8-oxatropane derivatives for 15 minutes at 37°C to allow the drug to partition into the lipid bilayer and bind the transporter.

  • Initiate the assay by adding [3H] dopamine. Allow uptake to proceed for exactly 3 minutes (ensuring measurement occurs during the linear phase of initial velocity).

  • Terminate by rapid filtration, wash with ice-cold buffer, and quantify intracellular radioactivity.

Conclusion

The benchmarking of 8-oxabicyclo[3.2.1]octane derivatives against classic monoamine transporter inhibitors reveals a paradigm shift in neuropharmacology. By proving that the basic amine nitrogen is dispensable for high-affinity transporter binding, researchers have unlocked a new chemical space. Compounds like O-913 and 3-biaryl-8-oxatropanes not only match the potency of classic tropanes but offer unique opportunities to engineer highly selective DAT vs. SERT profiles, paving the way for next-generation therapeutics with optimized pharmacokinetic properties.

References

  • 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters Journal of Medicinal Chemistry[Link]

  • 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters (Expanded Synthesis) Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters National Institutes of Health (PMC)[Link]

  • Tropoxane, Non Amine vs Amine Analog Subjective Effects in Monkeys Grantome (Harvard University / Bertha Madras)[Link]

Sources

Safety & Regulatory Compliance

Safety

8-Oxabicyclo[3.2.1]octan-6-amine proper disposal procedures

8-Oxabicyclo[3.2.1]octan-6-amine (CAS: 2167942-09-6) is a bridged bicyclic amine frequently utilized as a specialized intermediate in drug discovery and synthetic organic chemistry. Due to its basic character, nucleophil...

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Author: BenchChem Technical Support Team. Date: April 2026

8-Oxabicyclo[3.2.1]octan-6-amine (CAS: 2167942-09-6) is a bridged bicyclic amine frequently utilized as a specialized intermediate in drug discovery and synthetic organic chemistry. Due to its basic character, nucleophilicity, and potential environmental toxicity, the disposal of this compound—and its associated waste streams—requires strict adherence to chemical hygiene and environmental regulatory standards.

As a Senior Application Scientist, I have structured this guide to move beyond basic compliance. This document provides the mechanistic rationale behind waste segregation, a self-validating operational protocol, and the logistical framework required to manage this chemical safely from the benchtop to the Treatment, Storage, and Disposal Facility (TSDF).

Mechanistic Rationale for Disposal Parameters

Understanding the chemical behavior of 8-Oxabicyclo[3.2.1]octan-6-amine is critical for preventing catastrophic failures in waste management. The operational rules for its disposal are dictated by its molecular structure:

  • Exothermic Acid-Base Reactions: The primary amine group on the bicyclic framework acts as a strong Brønsted base. If mixed indiscriminately with acidic waste streams (e.g., hydrochloric acid, trifluoroacetic acid), a rapid, highly exothermic neutralization reaction occurs. In a sealed waste container, the resulting heat can vaporize residual organic solvents, leading to hydraulic over-pressurization and container rupture.

  • Oxidative Degradation: Amines are highly susceptible to oxidation. Contact with strong oxidizers (such as peroxides, permanganates, or nitric acid) can rapidly oxidize the amine to N-oxides or evolve toxic nitrogen oxide (NOx) gases, posing severe inhalation and explosion hazards.

  • Polymer Incompatibility: While glass is universally compatible, certain laboratory plastics (such as polycarbonate or polyethylene terephthalate) can undergo base-catalyzed hydrolysis when exposed to concentrated amines over time. High-density polyethylene (HDPE) is highly resistant to basic organic environments and is the preferred polymer for long-term waste collection[1].

Quantitative Logistical Data

To ensure compliance with the EPA’s Resource Conservation and Recovery Act (RCRA)[2], all quantitative limits regarding the accumulation and storage of 8-Oxabicyclo[3.2.1]octan-6-amine waste must be strictly monitored.

Table 1: Regulatory and Operational Parameters for Amine Waste Management

ParameterOperational LimitMechanistic / Regulatory Rationale
Container Fill Limit ≤ 80% of total volumePrevents hydraulic over-pressurization and allows for vapor expansion due to ambient temperature fluctuations[1].
SAA Volume Limit 55 gallons (or 1 qt acute)RCRA maximum limit for Satellite Accumulation Areas (SAA) before mandatory transfer to a central accumulation area[2].
Aqueous Waste pH pH > 7 (Alkaline)Triggers the EPA D002 (Corrosivity) characteristic if the aqueous waste stream pH ≥ 12.5[2].
Container Closure 100% Sealed when not in usePrevents the release of volatile organic compounds (VOCs), complying with RCRA Organic Air Emission Standards[3].
Storage Time Limit < 6 to 9 monthsPrevents long-term chemical degradation of the container matrix and minimizes laboratory exposure risks[1].

Operational Protocol: Self-Validating Disposal Methodology

This step-by-step methodology ensures that every stage of the disposal process contains a built-in verification step, creating a self-validating safety system.

Step 1: Waste Characterization and Segregation

  • Action: Identify the waste stream containing 8-Oxabicyclo[3.2.1]octan-6-amine as a "Hazardous Organic Base."

  • Validation: Before adding this compound to any existing waste carboy, perform a micro-scale compatibility test. Extract 1 mL of the existing waste and mix it with 1 mL of the amine waste in a fume hood. Monitor for heat generation, gas evolution, or precipitation. If any reaction occurs, a new, dedicated waste container must be initiated.

Step 2: Container Selection and Filling

  • Action: Select a chemically compatible container, specifically high-density polyethylene (HDPE) or PTFE-lined glass. Do not use metal cans, which can corrode in the presence of aqueous bases.

  • Validation: Visually inspect the container for micro-fractures or compromised threading. Fill the container to no more than 80% capacity.

Step 3: RCRA-Compliant Labeling

  • Action: Apply an EPA-compliant hazardous waste tag the moment the first drop of waste enters the container. The label must explicitly state "Hazardous Waste," list the IUPAC name (8-Oxabicyclo[3.2.1]octan-6-amine), and indicate the primary hazard (e.g., "Toxic," "Corrosive," or "Flammable" depending on the solvent matrix)[1].

  • Validation: Ensure no abbreviations or chemical formulas (e.g., C7​H13​NO ) are used on the label, as this violates RCRA documentation standards.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Place the sealed waste container in a designated SAA. The container must be housed within secondary containment (e.g., a chemically resistant tray) capable of holding 110% of the largest container's volume.

  • Validation: Verify that the container is tightly capped. Funnels must be removed immediately after use; leaving a funnel in a waste container is a direct violation of RCRA air emission standards[3].

Step 5: EHS Coordination and TSDF Transfer

  • Action: Once the container reaches the 80% fill line or the 6-month accumulation mark, submit a pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Validation: EHS will verify the waste profile and transfer the material to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will typically undergo high-temperature incineration to safely destroy the bicyclic framework and neutralize nitrogenous byproducts[4].

Disposal Workflow Visualization

The following diagram illustrates the lifecycle of 8-Oxabicyclo[3.2.1]octan-6-amine waste, mapping the critical path from benchtop generation to final destruction.

G Gen Waste Generation (8-Oxabicyclo[3.2.1]octan-6-amine) Seg Chemical Segregation (Isolate from Acids/Oxidizers) Gen->Seg Immediate Action Cont Containerization (HDPE/Glass, ≤80% Capacity) Seg->Cont Verify Compatibility Label RCRA Labeling (Tag as Hazardous Organic Base) Cont->Label Seal & Tag SAA Satellite Accumulation Area (Secondary Containment) Label->SAA Store Locally TSDF TSDF Transfer (Incineration/Treatment) SAA->TSDF EHS Pickup (<9 Months)

Caption: Lifecycle and disposal workflow for 8-Oxabicyclo[3.2.1]octan-6-amine waste.

References

  • Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Retrieved from[Link]

  • USC Environmental Health & Safety. (n.d.). Chemical Waste. University of Southern California. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2026). RCRA Organic Air Emission Standards for Treatment, Storage and Disposal Facilities and Generators. EPA.gov. Retrieved from[Link]

Sources

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